LIH383
Description
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Properties
Molecular Formula |
C45H72N16O8S |
|---|---|
Molecular Weight |
997.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
InChI |
InChI=1S/C45H72N16O8S/c1-70-23-19-34(61-43(69)35(25-29-14-6-3-7-15-29)57-37(63)27-55-36(62)26-56-39(65)30(47)24-28-12-4-2-5-13-28)42(68)60-33(18-11-22-54-45(51)52)41(67)59-32(17-10-21-53-44(49)50)40(66)58-31(38(48)64)16-8-9-20-46/h2-7,12-15,30-35H,8-11,16-27,46-47H2,1H3,(H2,48,64)(H,55,62)(H,56,65)(H,57,63)(H,58,66)(H,59,67)(H,60,68)(H,61,69)(H4,49,50,53)(H4,51,52,54)/t30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
HKVZPBVWPFDBBQ-LBBUGJAGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LIH383
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIH383 is a novel synthetic octapeptide that represents a promising new class of therapeutic agents for pain and depression.[1] Developed by researchers at the Luxembourg Institute of Health (LIH), this molecule offers an innovative strategy to modulate the endogenous opioid system, potentially circumventing the significant side effects associated with traditional opioid analgesics.[1] This guide provides a detailed technical overview of the core mechanism of action of this compound, including its molecular target, signaling pathways, and the experimental data supporting its function.
Core Mechanism of Action: Targeting the Atypical Chemokine Receptor ACKR3
The primary mechanism of action of this compound is its function as a potent and selective agonist of the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[2] Unlike conventional opioid receptors, ACKR3 does not couple to G proteins to initiate downstream signaling cascades that produce analgesia.[3][4] Instead, ACKR3 functions as a "scavenger" receptor for a broad spectrum of endogenous opioid peptides, including enkephalins, dynorphins, and nociceptin.[5][6][7][8]
By binding to these opioid peptides in the central nervous system, ACKR3 effectively sequesters them, reducing their availability to bind to and activate classical opioid receptors (μ, δ, κ).[6][8] This scavenging activity positions ACKR3 as a key negative regulator of the endogenous opioid system.[1]
This compound exerts its therapeutic effect by binding to ACKR3 and preventing it from trapping these naturally occurring opioids.[1] This blockade increases the concentration of endogenous opioid peptides in the synaptic space, thereby enhancing their natural pain-relieving and mood-regulating effects through the classical opioid receptors.[6][8]
Signaling Pathway and Molecular Interaction
The interaction of this compound with ACKR3 is characterized by biased agonism. While it is a potent agonist, it primarily stimulates the recruitment of β-arrestin to the receptor without triggering typical G protein signaling pathways.[3] This is a hallmark of ACKR3's function, which is closely tied to receptor internalization and ligand scavenging rather than classical signal transduction.[4]
The following diagram illustrates the proposed signaling pathway and the mechanism of this compound.
Caption: Mechanism of this compound action on the endogenous opioid system.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its interaction with the ACKR3 receptor.
Table 1: Potency of this compound and Endogenous Ligands at ACKR3
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human ACKR3 | β-arrestin recruitment | EC50 | 0.61 | [3][9] |
| CXCL12 | Human ACKR3 | β-arrestin recruitment | EC50 | 1.2 | [10] |
| CXCL11 | Human ACKR3 | β-arrestin recruitment | EC50 | 2.2 | [10] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Peptide Sequence | H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 | [9] |
| Molecular Weight | 997.22 g/mol | [9] |
| Proteolytic Stability (in rat plasma) | Half-life < 2 minutes | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the characterization of this compound.
β-Arrestin Recruitment Assay
This assay is fundamental to determining the functional potency of this compound as an ACKR3 agonist. The NanoBiT technology is often employed for this purpose.
-
Objective: To quantify the recruitment of β-arrestin to the ACKR3 receptor upon ligand binding.
-
Cell Line: Human glioblastoma cell line U87, stably expressing ACKR3.[12]
-
Principle: The assay is based on enzyme fragment complementation. ACKR3 is fused to one part of a luciferase enzyme (e.g., LgBiT), and β-arrestin is fused to the complementary part (e.g., SmBiT). When a ligand (this compound) binds to ACKR3, it induces a conformational change that recruits β-arrestin. This brings the two enzyme fragments into close proximity, reconstituting a functional luciferase that generates a luminescent signal in the presence of a substrate.
-
General Protocol:
-
Cell Plating: U87 cells co-expressing the ACKR3 and β-arrestin fusion constructs are seeded into 96-well plates.
-
Compound Addition: Serial dilutions of this compound or other test compounds are added to the wells.
-
Incubation: The plate is incubated to allow for ligand binding and β-arrestin recruitment.
-
Detection: A substrate for the luciferase enzyme is added to each well.
-
Data Acquisition: The luminescent signal is measured using a plate reader. The data is then normalized and plotted against the compound concentration to determine the EC50 value.
-
Competitive Binding Assay
This assay is used to determine the binding affinity of this compound to ACKR3.
-
Objective: To measure the ability of unlabeled this compound to displace a fluorescently labeled ligand from the ACKR3 receptor.
-
Cell Line: U87 cells expressing ACKR3 (U87-ACKR3).[13]
-
Principle: A known concentration of a fluorescently labeled ACKR3 ligand (e.g., CXCL12-AF647) is incubated with U87-ACKR3 cells in the presence of increasing concentrations of unlabeled this compound. The amount of fluorescent ligand that remains bound to the cells is measured.
-
General Protocol:
-
Cell Preparation: U87-ACKR3 cells are harvested and washed.
-
Incubation: Cells are incubated with a fixed concentration of CXCL12-AF647 and varying concentrations of this compound.
-
Washing: Unbound ligands are removed by washing the cells.
-
Analysis: The fluorescence intensity of the cell suspension is measured using flow cytometry. A decrease in fluorescence indicates displacement of the labeled ligand by this compound. The data is used to calculate the IC50 value.
-
The following diagram outlines the workflow for these key in vitro experiments.
Caption: Workflow for key in vitro characterization of this compound.
Conclusion and Future Directions
This compound presents a novel and elegant mechanism for the potentiation of the body's natural pain and mood regulation systems. By selectively targeting the ACKR3 scavenger receptor, it enhances the efficacy of endogenous opioid peptides, a strategy that could lead to a new generation of therapeutics with improved safety profiles. The primary challenges for the clinical development of this compound and its analogs will be to overcome its poor proteolytic stability and to demonstrate its efficacy and safety in in vivo models and ultimately in human trials. Further research into the role of ACKR3 in other pathologies, such as cancer, may also open new therapeutic avenues for this class of molecules.
References
- 1. Unlocking opioid neuropeptide dynamics with genetically encoded biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. brieflands.com [brieflands.com]
- 5. [Radioreceptor method of determination of opioid peptides in the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
LIH383: A Selective ACKR3 Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIH383 is a potent and highly selective synthetic octapeptide agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2] Derived from the opioid peptide adrenorphin, this compound has emerged as a critical tool for investigating the nuanced roles of ACKR3.[1][3] This receptor functions as a scavenger for a broad spectrum of endogenous opioid peptides, including enkephalins and dynorphins, effectively acting as a negative regulator of the endogenous opioid system.[4][5] By binding to and activating ACKR3, this compound triggers the receptor's scavenging function, but its primary therapeutic potential lies in its ability to displace endogenous opioids, thereby increasing their availability to activate classical opioid receptors and potentiate their natural analgesic effects.[1][3]
Unlike classical G protein-coupled receptors (GPCRs), ACKR3 signaling is G protein-independent and exclusively mediated by β-arrestin.[4] this compound efficiently induces the recruitment of β-arrestin to ACKR3, making it a valuable pharmacological tool for studying biased agonism and the physiological consequences of ACKR3 activation.[4][6] This document provides a comprehensive technical overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and visual diagrams of its mechanism and associated experimental workflows.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and related endogenous ligands at the human ACKR3 receptor. All functional data were generated using a β-arrestin recruitment assay in U87 glioblastoma cells expressing the target receptor.[6]
Table 1: Agonist Potency at Human ACKR3
| Ligand | EC₅₀ (nM) | Description |
| This compound | 0.61 | Synthetic Peptide Agonist |
| CXCL12 | 1.2 | Endogenous Chemokine Ligand |
| CXCL11 | 2.2 | Endogenous Chemokine Ligand |
Data sourced from references:[2][5][6]
Table 2: Selectivity Profile of this compound
| Receptor Family | Activity Tested | Result | Concentration Tested |
| Opioid Receptors (MOR, DOR, KOR, NOP) | Agonist / Antagonist | No activity detected | Up to 3 µM |
| Other Chemokine Receptors | Agonist / Antagonist | No activity detected | Up to 3 µM |
Data sourced from reference:[6]
Signaling and Mechanism of Action
This compound acts as a functional agonist at ACKR3, initiating a G protein-independent signaling cascade that is exclusively reliant on β-arrestin. The binding of this compound to ACKR3 induces a conformational change in the receptor, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylated C-terminus of the receptor serves as a docking site for β-arrestin. The recruitment of β-arrestin sterically hinders any potential G protein coupling and initiates the receptor's internalization, effectively scavenging the bound ligand from the extracellular space. This process is central to ACKR3's function as a regulator of local chemokine and opioid peptide concentrations.
The primary therapeutic hypothesis for this compound involves its role as a competitive ligand. ACKR3 scavenges endogenous opioid peptides, thereby reducing their local concentration and dampening their analgesic effect at classical opioid receptors (MOR, DOR, KOR). By occupying ACKR3, this compound prevents this scavenging, leading to higher concentrations of endogenous opioids available to activate their canonical receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. The following sections describe the key assays used to characterize this compound.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This cell-based assay quantifies the recruitment of β-arrestin to ACKR3 upon agonist stimulation using an enzyme fragment complementation (EFC) system.
a. Materials:
-
PathHunter® U87 cells stably co-expressing ACKR3 fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag.
-
Cell Plating Reagent.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and other test compounds, serially diluted.
-
PathHunter® Detection Reagents (Galacton Star® substrate, Emerald II® enhancer, PathHunter® Cell Assay Buffer).
-
White, solid-bottom 96-well or 384-well assay plates.
b. Protocol:
-
Cell Plating: Prepare a cell suspension in antibiotic-free growth medium containing the appropriate cell plating reagent. Dispense 10,000-20,000 cells per well into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and other test agonists in Assay Buffer at 5x the final desired concentration.
-
Agonist Stimulation: Add the diluted compounds to the corresponding wells of the cell plate. Include wells with assay buffer only as a negative control (basal response) and a known saturating agonist as a positive control (maximal response).
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Equilibrate the plate and detection reagents to room temperature. Prepare the detection reagent mixture according to the manufacturer's instructions. Add the detection reagent mixture to each well.
-
Final Incubation: Incubate the plate at room temperature in the dark for 60 minutes.
-
Data Acquisition: Measure the chemiluminescent signal from each well using a plate reader.
-
Data Analysis: Normalize the data to the basal and maximal responses. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Competition Binding Assay
This assay determines the ability of an unlabeled ligand (this compound) to compete for binding to ACKR3 with a labeled ligand (e.g., a fluorescently tagged chemokine like CXCL12-AF647).
a. Materials:
-
HEK293 or U87 cells transiently or stably expressing ACKR3.
-
Labeled Ligand: CXCL12-AlexaFluor647 (CXCL12-AF647).
-
Unlabeled Ligand: this compound and other test compounds.
-
Binding Buffer (e.g., HBSS with 0.1% BSA).
-
96-well plates.
-
Flow cytometer or fluorescence plate reader.
b. Protocol:
-
Cell Preparation: Harvest ACKR3-expressing cells and resuspend them in cold Binding Buffer to a concentration of 1-2 x 10⁶ cells/mL.
-
Compound Preparation: Prepare serial dilutions of unlabeled this compound in Binding Buffer.
-
Competition Reaction: In a 96-well plate, add a fixed, subsaturating concentration of the labeled ligand (CXCL12-AF647) to each well.
-
Add the serially diluted unlabeled this compound to the wells. Include wells for total binding (labeled ligand only) and non-specific binding (labeled ligand + a high concentration of an unlabeled agonist like CXCL12).
-
Add the cell suspension to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for 2-3 hours at 4°C on a shaker to reach equilibrium.
-
Washing (Optional, for plate reader): If using a plate reader, wash the cells with cold Binding Buffer to remove unbound ligand.
-
Data Acquisition: Analyze the fluorescence intensity of the cells in each well using a flow cytometer (measuring mean fluorescence intensity) or a fluorescence plate reader.
-
Data Analysis: Subtract the non-specific binding signal from all other readings. Plot the percentage of specific binding against the logarithm of the unlabeled competitor concentration. Fit the data to a one-site fit logIC₅₀ equation to determine the IC₅₀ value, which can be converted to a Ki using the Cheng-Prusoff equation.
References
- 1. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. researchportal.lih.lu [researchportal.lih.lu]
- 6. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LIH383 in Modulating the Opioid System: A Technical Guide
An In-depth Examination of a Novel ACKR3 Agonist for Therapeutic Development
Executive Summary
The global opioid crisis has underscored the urgent need for novel therapeutic strategies to manage pain and affective disorders without the severe side effects associated with classical opioid agonists. This technical guide delves into the pharmacology of LIH383, a potent and selective peptide agonist of the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This compound represents a paradigm shift in opioid system modulation. Instead of directly activating classical opioid receptors, it enhances the efficacy of endogenous opioid peptides by blocking their sequestration by ACKR3. This document provides a comprehensive overview of the mechanism of action, quantitative pharmacology, and key experimental methodologies related to this compound, intended for researchers, scientists, and drug development professionals.
Introduction: A Novel Approach to Opioid System Modulation
Endogenous opioid peptides, such as enkephalins and dynorphins, are crucial neuromodulators in pain and emotional regulation. Their therapeutic effects are mediated through classical opioid receptors (μ, δ, and κ). However, the discovery of the atypical chemokine receptor ACKR3 as a scavenger of these peptides has unveiled a new regulatory layer within the opioid system.[1][2][3][4] ACKR3 binds to a wide array of endogenous opioids with high affinity but does not initiate typical G protein-mediated signaling pathways that lead to analgesia.[1][3][5] Instead, it internalizes and sequesters these peptides, effectively reducing their availability for classical opioid receptors and dampening their natural pain-relieving and mood-enhancing effects.[1][6][7]
This compound, an octapeptide derived from adrenorphin, was developed as a highly potent and selective agonist for ACKR3.[2][8] By binding to ACKR3, this compound competitively inhibits the scavenging of endogenous opioids.[1][6][7] This novel mechanism of action effectively increases the concentration of endogenous opioids in the synaptic cleft, thereby potentiating their natural signaling through classical opioid receptors.[1][8][9] This indirect modulation of the opioid system holds the promise of a new class of therapeutics for chronic pain, depression, and anxiety, with a potentially improved side-effect profile compared to direct-acting opioid agonists.[1][7][8][9]
Mechanism of Action of this compound
The primary mechanism of this compound involves its high-affinity binding to the ACKR3 receptor, which functions as a negative regulator of the opioid system.[1][8] This interaction prevents the receptor from sequestering endogenous opioid peptides.
Signaling Pathway
Unlike classical G protein-coupled receptors (GPCRs), ACKR3 signaling in the context of opioid modulation is primarily mediated through β-arrestin recruitment.[3][5][6][10] this compound, upon binding to ACKR3, induces the recruitment of β-arrestin.[5] This leads to receptor internalization and, consequently, the scavenging of bound opioid peptides. By occupying the binding site, this compound effectively acts as a competitive antagonist to the scavenging function of ACKR3, thereby increasing the bioavailability of endogenous opioids to activate classical opioid receptors.
Quantitative Data
The following tables summarize the quantitative pharmacological data for this compound and related compounds. The data is compiled from in vitro assays assessing the interaction of these compounds with ACKR3 and classical opioid receptors.
Table 1: Potency of this compound at Human ACKR3
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| This compound | β-arrestin Recruitment | U87 | EC50 | 0.61 |
Data sourced from Meyrath et al., 2020.
Table 2: Selectivity of this compound
| Compound | Receptor | Assay Type | Cell Line | Activity |
| This compound | ACKR3 | β-arrestin Recruitment | U87 | Potent Agonist |
| This compound | μ-Opioid Receptor | β-arrestin Recruitment | U87 | No significant activity |
| This compound | δ-Opioid Receptor | β-arrestin Recruitment | U87 | No significant activity |
| This compound | κ-Opioid Receptor | β-arrestin Recruitment | U87 | No significant activity |
Data interpretation based on selectivity profiles described in Meyrath et al., 2020.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
β-Arrestin Recruitment Assay
This assay is fundamental to determining the functional potency of this compound at ACKR3.
-
Cell Line: Human glioblastoma astrocytoma U87 cells endogenously expressing ACKR3.
-
Principle: The assay measures the recruitment of β-arrestin to the ACKR3 receptor upon agonist binding. This is often quantified using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies.
-
Protocol Outline:
-
Cell Culture: U87 cells are cultured in appropriate media and conditions until they reach optimal confluency.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Preparation: this compound and other test compounds are serially diluted to a range of concentrations in assay buffer.
-
Stimulation: The cell culture medium is replaced with the compound dilutions, and the plates are incubated for a specified period (e.g., 60-90 minutes) at 37°C.
-
Detection: A detection reagent specific to the assay technology (e.g., chemiluminescent substrate) is added to each well.
-
Data Acquisition: The signal (e.g., luminescence) is read using a plate reader.
-
Data Analysis: The data are normalized to a positive control and vehicle control. Dose-response curves are generated using non-linear regression to determine EC50 values.
-
Radioligand Binding Assay
Radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for ACKR3.
-
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
-
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing ACKR3.
-
Assay Setup: In a multi-well plate, a constant concentration of a suitable radioligand for ACKR3 is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
-
In Vivo Analgesia Model: Formalin Test
The formalin test is a widely used preclinical model of tonic pain that assesses the analgesic potential of novel compounds.
-
Animal Model: Typically performed in rats or mice.
-
Principle: A dilute solution of formalin is injected into the hind paw, inducing a biphasic pain response. The early phase (0-5 minutes) is due to direct nociceptor activation, while the late phase (15-60 minutes) involves inflammatory processes and central sensitization.
-
Protocol Outline:
-
Acclimation: Animals are acclimated to the testing environment.
-
Compound Administration: this compound or a vehicle control is administered systemically (e.g., intraperitoneally or intravenously) at a predetermined time before the formalin injection.
-
Formalin Injection: A small volume of dilute formalin is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: The animal's behavior is observed, and the time spent licking, biting, or flinching the injected paw is recorded for both the early and late phases.
-
Data Analysis: The pain scores are compared between the this compound-treated and vehicle-treated groups to determine the analgesic effect.
-
Therapeutic Implications and Future Directions
The unique mechanism of this compound as an indirect modulator of the opioid system presents several potential therapeutic advantages. By enhancing the effects of endogenous opioids, it may offer a more physiological approach to pain and mood regulation, potentially avoiding the tolerance, dependence, and respiratory depression associated with classical opioid agonists.[11]
Furthermore, the role of ACKR3 is not limited to the central nervous system. It is also implicated in cancer progression, particularly in glioblastoma, where its expression is correlated with poor prognosis.[1] Therefore, this compound and similar molecules may have therapeutic potential in oncology by modulating the tumor microenvironment.[11]
Future research should focus on optimizing the pharmacokinetic properties of this compound to improve its stability and bioavailability. Further in vivo studies are necessary to fully characterize its efficacy in various models of pain and affective disorders and to assess its long-term safety profile. The development of this compound and other ACKR3 modulators represents a promising new frontier in the quest for safer and more effective treatments for a range of debilitating conditions.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.lih.lu [researchportal.lih.lu]
- 4. TRPA1 mediates formalin-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LIH383 and its Interaction with G protein-coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic peptide LIH383 and its interaction with the G protein-coupled receptor (GPCR) superfamily. This compound is a potent and highly selective agonist for the atypical chemokine receptor ACKR3, also known as CXCR7.[1][2] Unlike classical GPCRs, ACKR3 does not couple to G proteins to initiate downstream signaling cascades. Instead, its activation by ligands like this compound leads to the recruitment of β-arrestin.[2] This interaction underpins the primary mechanism of action of this compound, which is to act as a scavenger of endogenous opioid peptides. By binding to ACKR3, this compound enhances the availability of these endogenous opioids for their classical receptors, thereby modulating physiological processes such as pain and depression.[3][4] This guide details the quantitative pharmacology of this compound, provides in-depth experimental protocols for studying its activity, and visualizes its signaling pathway and experimental workflows.
Introduction to this compound
This compound is a synthetic octapeptide developed by the Luxembourg Institute of Health (LIH).[5] It was designed as a selective modulator of ACKR3, a receptor that has been identified as a key player in the regulation of the endogenous opioid system.[3] The selectivity of this compound for ACKR3 over other opioid and chemokine receptors makes it a valuable tool for dissecting the specific roles of this atypical GPCR.[6]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound's interaction with ACKR3.
Table 1: In Vitro Pharmacology of this compound at Human ACKR3
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 (β-arrestin-1 recruitment) | 0.61 nM | β-arrestin recruitment | U87 | [2][6] |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Selectivity Profile of this compound
| Receptor | Activity | Assay Type | Concentration Tested | Reference |
| MOR (μ-opioid receptor) | No significant activity | β-arrestin-1 recruitment | 3 µM | [6] |
| DOR (δ-opioid receptor) | No significant activity | β-arrestin-1 recruitment | 3 µM | [6] |
| KOR (κ-opioid receptor) | No significant activity | β-arrestin-1 recruitment | 3 µM | [6] |
| NOP (nociceptin receptor) | No significant activity | β-arrestin-1 recruitment | 3 µM | [6] |
| Other Chemokine Receptors | No significant activity | β-arrestin recruitment | 3 µM | [6] |
Signaling Pathways of this compound at ACKR3
The interaction of this compound with ACKR3 is characterized by a biased signaling pathway that is independent of G protein activation. Upon binding of this compound, ACKR3 undergoes a conformational change that promotes the recruitment of β-arrestin. This leads to the internalization of the receptor-ligand complex and subsequent scavenging of endogenous opioid peptides that also bind to ACKR3. This "scavenging" mechanism effectively increases the concentration of these peptides in the extracellular space, allowing them to activate their cognate classical opioid receptors (MOR, DOR, KOR), which are G protein-coupled.
Caption: this compound signaling pathway at ACKR3.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with GPCRs.
Generation of Stable Cell Lines Expressing ACKR3
The generation of stable cell lines expressing the target receptor is a prerequisite for many in vitro assays.
-
Vector Construction : The cDNA encoding human ACKR3 is cloned into a suitable mammalian expression vector (e.g., pcDNA3.1). The construct should be verified by DNA sequencing.
-
Cell Transfection : A suitable host cell line (e.g., HEK293T or U87) is transfected with the expression vector using a standard transfection reagent (e.g., Lipofectamine 2000).
-
Selection : Transfected cells are cultured in a medium containing a selection antibiotic (e.g., G418) to select for cells that have stably integrated the expression vector.
-
Clonal Selection and Validation : Single-cell clones are isolated and expanded. The expression of ACKR3 is validated by methods such as Western blotting, flow cytometry, or a functional assay (e.g., radioligand binding).[7][8][9]
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to ACKR3.
-
Membrane Preparation : Membranes from cells stably expressing ACKR3 are prepared by homogenization and centrifugation.[10]
-
Assay Setup : In a 96-well plate, cell membranes are incubated with a radiolabeled ligand for ACKR3 (e.g., [125I]-CXCL12) and varying concentrations of unlabeled this compound.
-
Incubation : The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand : The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[11]
-
Detection : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The data are analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[12]
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the ability of this compound to induce the recruitment of β-arrestin to ACKR3.
-
Cell Plating : PathHunter® cells co-expressing ACKR3 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) are plated in a 384-well plate and incubated overnight.[13][14]
-
Compound Addition : Serial dilutions of this compound are added to the cells.
-
Incubation : The plate is incubated at 37°C for 90 minutes to allow for β-arrestin recruitment.[15]
-
Detection : A detection reagent containing the substrate for the complemented enzyme is added to the wells.
-
Signal Measurement : The chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.
-
Data Analysis : The data are plotted as luminescence versus this compound concentration, and the EC50 is determined using non-linear regression.[16]
Caption: Workflow for a β-arrestin recruitment assay.
Intracellular cAMP Measurement
This assay is used to confirm the lack of Gi/o protein coupling by ACKR3 upon stimulation with this compound.
-
Cell Culture : Cells expressing ACKR3 are cultured in a suitable medium.
-
Assay Setup : Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation : Cells are stimulated with forskolin (B1673556) (to increase basal cAMP levels) in the presence or absence of varying concentrations of this compound.
-
Cell Lysis : The cells are lysed to release intracellular cAMP.
-
Detection : The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a BRET-based biosensor.[17][18][19][20][21]
-
Data Analysis : The results will show no significant change in forskolin-stimulated cAMP levels in the presence of this compound, indicating a lack of Gi/o signaling.
Intracellular Calcium Mobilization Assay
This assay is used to confirm the lack of Gq protein coupling by ACKR3 upon stimulation with this compound.
-
Cell Loading : Cells expressing ACKR3 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[22][23][24]
-
Assay Setup : The loaded cells are placed in a fluorescence plate reader.
-
Compound Addition : Varying concentrations of this compound are added to the cells. A known Gq-coupled receptor agonist is used as a positive control.
-
Signal Measurement : The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured kinetically over time.[25]
-
Data Analysis : The results will show no significant increase in intracellular calcium levels in response to this compound, indicating a lack of Gq signaling.
ERK1/2 Phosphorylation Assay
This assay can be used to investigate potential β-arrestin-mediated signaling downstream of ACKR3 activation.
-
Cell Culture and Starvation : Cells expressing ACKR3 are grown to confluency and then serum-starved overnight to reduce basal ERK phosphorylation.[26]
-
Stimulation : Cells are stimulated with varying concentrations of this compound for a defined period (e.g., 5-10 minutes).
-
Cell Lysis : The cells are lysed in a buffer containing phosphatase and protease inhibitors.
-
Detection : The level of phosphorylated ERK1/2 in the cell lysate is measured using a sensitive immunoassay, such as AlphaScreen® SureFire®.[27][28][29][30]
-
Data Analysis : The data are normalized to the total ERK1/2 levels and plotted as a function of this compound concentration to determine the EC50 for ERK1/2 phosphorylation.
Conclusion
This compound is a highly selective and potent agonist for the atypical chemokine receptor ACKR3. Its unique mechanism of action, centered on β-arrestin recruitment and the scavenging of endogenous opioid peptides, sets it apart from traditional GPCR ligands. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other compounds targeting ACKR3. This understanding is crucial for the ongoing development of novel therapeutics for pain, depression, and other disorders involving the endogenous opioid system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPCR Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 17. Measurement of intracellular cAMP using a BRET biosensor | DST [dst.defence.gov.au]
- 18. dst.defence.gov.au [dst.defence.gov.au]
- 19. [PDF] Measurement of Intracellular cAMP using a BRET Biosensor | Semantic Scholar [semanticscholar.org]
- 20. Use of a cAMP BRET Sensor to Characterize a Novel Regulation of cAMP by the Sphingosine 1-Phosphate/G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. abcam.com [abcam.com]
- 23. hellobio.com [hellobio.com]
- 24. abcam.com [abcam.com]
- 25. agilent.com [agilent.com]
- 26. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. bmglabtech.com [bmglabtech.com]
- 28. researchgate.net [researchgate.net]
- 29. tgrbiosciences.com [tgrbiosciences.com]
- 30. manuals.plus [manuals.plus]
structural and functional properties of LIH383
An In-depth Technical Guide to LIH383: A Novel Modulator of the Opioid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective synthetic octapeptide agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. Developed by researchers at the Luxembourg Institute of Health (LIH), this molecule presents a novel mechanism of action for modulating the endogenous opioid system.[1][2] Unlike traditional opioids that directly activate classical opioid receptors, this compound targets ACKR3, a receptor that functions as a scavenger of endogenous opioid peptides.[3][4][5] By binding to ACKR3, this compound inhibits this scavenging activity, thereby increasing the bioavailability of endogenous opioids to interact with their classical receptors. This potentiation of the natural pain-relief and mood-regulating pathways offers a promising therapeutic strategy for pain, depression, and potentially even cancer, with a reduced risk of the side effects associated with conventional opioid therapies.[2][6]
Structural and Functional Properties
This compound is a synthetic octapeptide with the amino acid sequence Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2 (FGGFMRRK-NH2).[1] It was derived from the endogenous opioid peptide adrenorphin (B1662685).[3]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C45H72N16O8S | [3] |
| Molar Mass | 997.24 g·mol−1 | [3] |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide | [3] |
| SMILES | CSCC--INVALID-LINK--N)C(=O)N--INVALID-LINK--N)C(=O)N--INVALID-LINK--C(=O)N">C@@HNC(=O)--INVALID-LINK--NC(=O)CNC(=O)CNC(=O)--INVALID-LINK--N | [3] |
| CAS Number | 2866266-58-0 | [3] |
Functional Activity: Quantitative Data
This compound is a highly potent and selective agonist of ACKR3. Its primary functional effect is the induction of β-arrestin recruitment to ACKR3 without initiating typical G protein signaling pathways.[7]
| Ligand | Receptor | Assay Type | EC50 (nM) | Reference |
| This compound | Human ACKR3 | β-arrestin recruitment | 0.61 | [1][7] |
| This compound | Mouse ACKR3 | β-arrestin recruitment | Equivalent to human | [1] |
| CXCL12 | Human ACKR3 | β-arrestin recruitment | 1.2 | [1] |
| CXCL11 | Human ACKR3 | β-arrestin recruitment | 2.2 | [1] |
| Adrenorphin | ACKR3 | β-arrestin recruitment | Comparable to classical opioid receptors | [1] |
| Adrenorphin (Y1F variant) | ACKR3 | β-arrestin recruitment | 10-fold increase in potency vs. WT | [1] |
No significant activation or inhibition by this compound was observed on other opioid or chemokine receptors at concentrations up to 3 µM.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its effects through a unique mechanism that modulates the endogenous opioid system.
-
Binding to ACKR3: this compound acts as a high-affinity agonist for the atypical chemokine receptor ACKR3.[3]
-
Induction of β-arrestin Recruitment: Upon binding, this compound induces the recruitment of β-arrestin to ACKR3.[1][7] This is a key signaling event for ACKR3, which is an intrinsically biased receptor that preferentially signals through β-arrestin rather than G proteins.[8]
-
Inhibition of Opioid Scavenging: ACKR3 functions as a scavenger receptor for a broad spectrum of endogenous opioid peptides, including enkephalins, dynorphins, and nociceptin.[3][4] By binding to ACKR3, this compound competitively inhibits the binding and subsequent internalization of these endogenous opioids.
-
Increased Bioavailability of Endogenous Opioids: By blocking the scavenging function of ACKR3, this compound increases the concentration of endogenous opioid peptides in the extracellular space.
-
Potentiation of Classical Opioid Receptor Signaling: The elevated levels of endogenous opioids are then free to bind to and activate classical opioid receptors (μ, δ, and κ), leading to enhanced analgesic and antidepressant effects.[2]
Caption: this compound binds to ACKR3, preventing the scavenging of endogenous opioids and enhancing their effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
β-Arrestin Recruitment Assay
This assay is used to determine the potency and efficacy of this compound in inducing β-arrestin recruitment to ACKR3.
-
Cell Line: U87 glioblastoma cells stably expressing human ACKR3.
-
Assay Principle: The assay is based on enzyme fragment complementation (e.g., DiscoverX PathHunter). The ACKR3 receptor is tagged with a ProLink (PK) fragment, and β-arrestin is tagged with an Enzyme Acceptor (EA) fragment. Ligand-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol:
-
Cell Plating: Plate ACKR3-expressing U87 cells in white, 96-well microplates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Compound Addition: Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Add the detection reagent containing the chemiluminescent substrate.
-
Signal Measurement: After a further incubation period (typically 60 minutes) at room temperature, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Competitive Binding Assay
This assay is used to assess the ability of this compound to compete with a known ligand for binding to ACKR3.
-
Cell Line: U87 cells expressing ACKR3.
-
Principle: This assay measures the displacement of a fluorescently labeled ACKR3 ligand by unlabeled this compound.
-
Protocol:
-
Cell Preparation: Harvest ACKR3-expressing U87 cells and resuspend them in binding buffer.
-
Compound and Ligand Preparation: Prepare serial dilutions of unlabeled this compound. The fluorescently labeled ligand (e.g., CXCL12-AF647) is used at a fixed concentration.
-
Incubation: Incubate the cells with the unlabeled competitor (this compound) and the fluorescently labeled ligand.
-
Washing: Wash the cells to remove unbound ligands.
-
Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of the cell-bound fluorescent ligand.
-
Data Analysis: The decrease in MFI with increasing concentrations of this compound indicates competitive binding. The data can be used to calculate the inhibitory concentration (IC50).
-
Caption: Workflow for key in vitro assays used to characterize this compound.
Structure-Activity Relationship (SAR)
The development of this compound was based on a structure-activity relationship study of the octapeptide adrenorphin (YGGFMRRV-NH2).[1] Key modifications that led to the discovery of this compound include:
-
Y1F Substitution: Replacing Tyrosine at position 1 with Phenylalanine resulted in a 10-fold increase in potency for ACKR3 and a significant decrease in affinity for classical opioid receptors.[1]
-
C-terminal Modifications: The introduction of positively charged residues (Arginine and Lysine) at the C-terminus was found to be crucial for high-potency binding to ACKR3.
Therapeutic Potential
The unique mechanism of action of this compound positions it as a promising candidate for several therapeutic applications:
-
Pain and Depression: By potentiating the body's natural pain-relieving and mood-elevating mechanisms, this compound could offer a safer alternative to conventional opioids, potentially mitigating the risk of addiction and other adverse effects.[2][6]
-
Cancer: ACKR3 is overexpressed in several types of cancer, including glioblastoma and breast cancer, where it is associated with tumor growth and metastasis.[6] As a modulator of ACKR3, this compound holds promise for cancer therapy.[6]
Conclusion
This compound is a first-in-class ACKR3 agonist with a novel mechanism of action that indirectly modulates the opioid system. Its high potency and selectivity, coupled with its ability to enhance endogenous opioid signaling, make it a valuable research tool and a promising lead compound for the development of new therapeutics for pain, depression, and cancer. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Could This Opioid Scavenger Avert a Crisis? | Technology Networks [technologynetworks.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
The Atypical Chemokine Receptor ACKR3: A Novel Scavenger of Opioid Peptides and its Implications for Drug Development
An In-depth Technical Guide
Executive Summary
The classical understanding of the opioid system, comprised of four primary receptor subtypes (μ, δ, κ, and nociceptin), has been recently expanded by the discovery of the atypical chemokine receptor ACKR3 (also known as CXCR7) as a broad-spectrum scavenger for endogenous opioid peptides.[1][2][3] Unlike canonical opioid receptors, ACKR3 does not couple to G-proteins to elicit traditional downstream signaling and analgesic effects.[3][4] Instead, it functions to sequester and internalize a wide array of opioid peptides, particularly enkephalins and dynorphins, thereby modulating their availability for the classical opioid receptors.[2][5] This unique mechanism of action presents ACKR3 as a compelling novel target for therapeutic intervention in opioid-related disorders, pain management, and beyond. This guide provides a comprehensive technical overview of the significance of ACKR3 as an opioid scavenger, detailing its signaling pathways, quantitative ligand interactions, and the experimental protocols used for its characterization.
Introduction: A Paradigm Shift in Opioid Receptor Pharmacology
Endogenous opioid peptides are critical neuromodulators that regulate pain, mood, and stress responses through their interaction with classical opioid receptors.[1][2] The recent identification of ACKR3, a receptor previously known for its role in chemokine biology, as a scavenger of these peptides introduces a new layer of complexity and regulatory control to the opioid system.[3][6] Phylogenetically, ACKR3 is positioned between the chemokine and opioid receptor families and is co-expressed with classical opioid receptors in various brain regions.[1][2]
Crucially, ACKR3 does not mediate classical G-protein signaling upon opioid peptide binding.[4] Instead, it robustly recruits β-arrestin, leading to receptor internalization and the scavenging of bound ligands.[4][7] This scavenging function effectively reduces the concentration of endogenous opioids in the extracellular space, thereby dampening their activity at classical opioid receptors.[2][5] This novel regulatory role opens up therapeutic avenues distinct from direct agonism or antagonism of classical opioid receptors.
ACKR3 Signaling: A Non-Canonical Pathway
The signaling cascade initiated by opioid peptide binding to ACKR3 diverges significantly from that of classical opioid receptors. While it does not engage G-proteins, ACKR3 actively signals through the β-arrestin pathway.
β-Arrestin Recruitment and Receptor Internalization
Upon binding to opioid peptides, ACKR3 undergoes a conformational change that promotes the recruitment of β-arrestin.[4] This interaction is a key step in the receptor's function as a scavenger. The recruitment of β-arrestin facilitates the internalization of the receptor-ligand complex into endosomes.[7] Following internalization, the opioid peptide is targeted for degradation, while the ACKR3 receptor can be recycled back to the cell surface, ready to scavenge more ligands.[8][9]
References
- 1. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.lih.lu [researchportal.lih.lu]
- 4. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. The natural analgesic conolidine targets the newly identified opioid scavenger ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 9. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of LIH383
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIH383 is a synthetic octapeptide that acts as a highly potent and selective agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. Developed by the Luxembourg Institute of Health (LIH), this molecule was initially investigated for its potential in pain relief. Unlike typical G protein-coupled receptors (GPCRs), ACKR3 does not primarily signal through G proteins upon ligand binding. Instead, it functions as a scavenger receptor, particularly for endogenous opioid peptides. By binding to ACKR3, this compound potentiates the effects of endogenous opioids by preventing their sequestration by ACKR3, thereby increasing their availability to bind to classical opioid receptors. This unique mechanism of action makes this compound a valuable tool for studying the opioid system and a potential therapeutic agent for pain and depression.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its binding to ACKR3, its ability to induce β-arrestin recruitment, and its functional effect on opioid peptide scavenging.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound activity from in vitro studies.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 (human ACKR3) | 0.61 nM | U87 | β-arrestin recruitment | |
| EC50 (mouse ACKR3) | 0.89 nM | U87 | β-arrestin recruitment |
Signaling Pathway of this compound at ACKR3
This compound selectively binds to the atypical chemokine receptor ACKR3. This binding event does not trigger the canonical G protein signaling cascade. Instead, it induces a conformational change in the receptor that promotes the recruitment of intracellular β-arrestin proteins. The formation of the ACKR3-LIH383-β-arrestin complex leads to the internalization of the receptor and, importantly, the scavenging of endogenous opioid peptides from the extracellular space. This action reduces the concentration of available opioids that can be cleared by ACKR3, thereby increasing their local concentration to act on classical opioid receptors.
Application Notes and Protocols for Utilizing LIH383 in β-Arrestin Recruitment Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIH383 is a potent and selective synthetic octapeptide agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2] ACKR3 is a G protein-coupled receptor (GPCR) that distinguishes itself by not coupling to G proteins upon activation. Instead, it primarily signals through the recruitment of β-arrestin.[3][4] This characteristic makes ACKR3 a valuable target for studying biased agonism and a potential therapeutic target for various diseases, including cancer and inflammatory disorders. This compound efficiently induces the recruitment of β-arrestin to ACKR3, serving as a powerful tool to investigate ACKR3 signaling and to screen for novel modulators of this pathway.[3][4] These application notes provide a detailed protocol for using this compound in a β-arrestin recruitment assay, a common method to quantify the interaction between an activated GPCR and β-arrestin.[5]
Principle of the β-Arrestin Recruitment Assay
The β-arrestin recruitment assay is a cell-based method used to monitor the activation of GPCRs. Upon agonist binding, the GPCR undergoes a conformational change, is phosphorylated by G protein-coupled receptor kinases (GRKs), and subsequently recruits β-arrestin proteins.[5] This interaction can be detected using various technologies, such as enzyme fragment complementation (EFC). In EFC-based assays, the GPCR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementary portion of the enzyme. Agonist-induced recruitment of β-arrestin to the GPCR brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that hydrolyzes a substrate to produce a detectable signal, typically chemiluminescence.[6]
Signaling Pathway of ACKR3 Activation
The binding of an agonist like this compound to ACKR3 induces a conformational change in the receptor. This leads to the recruitment of β-arrestin, which can initiate downstream signaling cascades independent of G proteins and promote receptor internalization. This biased signaling mechanism is a key feature of ACKR3.
References
- 1. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols for Fluorescently Labeled LIH383 in Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIH383 is a novel and potent octapeptide agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2] ACKR3 is a unique G protein-coupled receptor (GPCR) that does not couple to G proteins for signaling. Instead, upon ligand binding, it efficiently recruits β-arrestin.[3][4] This receptor acts as a scavenger for a variety of endogenous opioid peptides, thereby negatively regulating their availability.[5] By binding to and blocking ACKR3, this compound effectively increases the concentration of these natural opioids, potentiating their analgesic and antidepressant effects.[1]
The development of fluorescently labeled this compound provides a powerful tool for studying its binding characteristics and the function of ACKR3. Fluorescent ligands enable direct visualization and quantification of receptor-ligand interactions in various experimental setups, including cell-based assays and microscopy. This document provides detailed protocols for the use of fluorescently labeled this compound in saturation and competitive binding assays, as well as for cellular imaging.
Quantitative Data Summary
The following table summarizes the known binding and functional parameters of this compound.
| Parameter | Value | Receptor | Assay Type |
| EC50 | 0.61 nM | Human ACKR3 | β-arrestin recruitment |
| EC50 | 1.2 nM | Human ACKR3 | β-arrestin recruitment (compared to CXCL12) |
| EC50 | 2.2 nM | Human ACKR3 | β-arrestin recruitment (compared to CXCL11) |
Data sourced from publicly available information.[3][6][7]
Signaling Pathway and Experimental Principles
To facilitate the understanding of the experimental protocols, the following diagrams illustrate the signaling pathway of ACKR3 upon this compound binding, the workflow of a fluorescent binding assay, and the principle of a competitive binding assay.
Experimental Protocols
Protocol 1: Saturation Binding Assay Using Fluorescently Labeled this compound
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of fluorescently labeled this compound to ACKR3-expressing cells.
Materials and Reagents:
-
ACKR3-expressing cells (e.g., HEK293 or U87 cells stably expressing ACKR3)
-
Fluorescently labeled this compound (e.g., this compound-Cy5)
-
Unlabeled this compound
-
Cell culture medium
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader or high-content imager
Procedure:
-
Cell Plating: Seed ACKR3-expressing cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a humidified 5% CO2 incubator.
-
Ligand Preparation: Prepare serial dilutions of fluorescently labeled this compound in Binding Buffer. A typical concentration range would be from 0.1 nM to 100 nM.
-
Assay Setup:
-
Total Binding: To wells containing cells, add 50 µL of the various concentrations of fluorescently labeled this compound.
-
Non-specific Binding: To a parallel set of wells, add 50 µL of the various concentrations of fluorescently labeled this compound premixed with a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the receptors.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours or at 37°C for 1 hour to reach equilibrium. Protect the plate from light.
-
Washing: Gently aspirate the incubation medium and wash the cells three times with 100 µL of ice-cold Binding Buffer to remove unbound ligand.
-
Fluorescence Measurement: Add 100 µL of Binding Buffer to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding fluorescence from the total binding fluorescence at each concentration.
-
Plot the specific binding versus the concentration of the fluorescently labeled this compound.
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kd and Bmax values.
-
Protocol 2: Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of unlabeled compounds that compete with fluorescently labeled this compound for binding to ACKR3.
Materials and Reagents:
-
Same as for the Saturation Binding Assay.
-
Unlabeled competitor compounds.
Procedure:
-
Cell Plating: Follow step 1 from the Saturation Binding Assay protocol.
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled competitor compound in Binding Buffer.
-
Prepare a solution of fluorescently labeled this compound in Binding Buffer at a constant concentration, typically at or below its Kd value (determined from the saturation binding assay).
-
-
Assay Setup:
-
To wells containing cells, add 50 µL of the various concentrations of the unlabeled competitor compound.
-
Add 50 µL of the fluorescently labeled this compound solution to all wells.
-
Include control wells for total binding (fluorescent ligand only) and non-specific binding (fluorescent ligand with a high concentration of unlabeled this compound).
-
-
Incubation: Incubate the plate under the same conditions as the saturation binding assay.
-
Washing: Wash the cells as described in the saturation binding assay protocol.
-
Fluorescence Measurement: Measure the fluorescence intensity as described previously.
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the fluorescent ligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Protocol 3: Cellular Imaging of Fluorescently Labeled this compound Binding
This protocol allows for the visualization of fluorescently labeled this compound binding to ACKR3 on the cell surface and its potential internalization.
Materials and Reagents:
-
ACKR3-expressing cells
-
Fluorescently labeled this compound
-
Unlabeled this compound
-
Cell culture medium
-
Glass-bottom dishes or chamber slides
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Paraformaldehyde (PFA) for cell fixation
-
Phosphate Buffered Saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Plating: Seed ACKR3-expressing cells on glass-bottom dishes or chamber slides and allow them to adhere and grow for 24-48 hours.
-
Ligand Incubation:
-
Wash the cells once with pre-warmed Binding Buffer.
-
Add fluorescently labeled this compound (at a concentration around its Kd) to the cells and incubate at 37°C for 30-60 minutes. For competition experiments, pre-incubate cells with a high concentration of unlabeled this compound for 15 minutes before adding the fluorescent ligand.
-
-
Washing: Gently wash the cells three times with ice-cold PBS to remove unbound ligand.
-
Cell Fixation (Optional): If desired, fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Nuclear Staining: Incubate the cells with Hoechst 33342 or DAPI in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Add fresh PBS or mounting medium to the cells and visualize them using a confocal microscope with the appropriate laser lines and filters for the fluorophore and the nuclear stain. Capture images to observe the localization of the fluorescently labeled this compound.
References
- 1. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arp1.com [arp1.com]
- 7. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
Application Notes and Protocols for LIH383 in Rat Brain Slice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIH383 is a potent and selective peptide agonist for the atypical chemokine receptor ACKR3, also known as CXCR7.[1] In the central nervous system, ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[2][3] By binding to and sequestering these peptides, ACKR3 negatively regulates the opioid system. This compound, by acting as an ACKR3 agonist, competitively inhibits the binding of endogenous opioids to this scavenger receptor. This action increases the bioavailability of endogenous opioid peptides, allowing them to bind to classical opioid receptors (mu, delta, and kappa), thereby potentiating their natural analgesic and anxiolytic effects.[1][2][3]
These application notes provide protocols for utilizing this compound in ex vivo rat brain slice models to investigate its modulatory effects on neuronal activity and in the context of neuroinflammation.
Data Presentation
Table 1: Electrophysiological Effects of this compound on Opioid-Mediated Neuronal Inhibition
| Parameter | Condition | Reported Effect | Reference |
| Opioid Receptor Agonist-Induced Hyperpolarization | Control (e.g., Dynorphin A) | Baseline hyperpolarization of locus coeruleus neurons | [2] |
| Opioid Receptor Agonist-Induced Hyperpolarization | + this compound (1 µM or 3 µM) | Potentiation of Dynorphin A-induced hyperpolarization | [2] |
| Firing Rate of Locus Coeruleus Neurons | Application of Endogenous Opioids | Decrease in firing rate | [2] |
| Firing Rate of Locus Coeruleus Neurons | Endogenous Opioids + this compound | Enhanced decrease in firing rate | [2] |
Note: Specific quantitative values for the potentiation effect are detailed in the primary literature (Meyrath et al., 2020). The effect is reported as an improved potency of the endogenous opioid.[2]
Table 2: Potential Effects of this compound in a Neuroinflammation Model
| Parameter | Condition | Expected Outcome | Rationale |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-1β) | LPS-induced Neuroinflammation | Increased cytokine levels | Lipopolysaccharide (LPS) activates microglia and astrocytes, leading to the release of pro-inflammatory mediators. |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-1β) | LPS + this compound | Attenuated increase in cytokine levels | Enhanced endogenous opioid signaling is known to have anti-inflammatory effects and can suppress microglial activation.[4] |
| Microglial Activation Marker (e.g., Iba1) | LPS-induced Neuroinflammation | Increased Iba1 expression/morphological changes | Indicates microglial activation in response to the inflammatory stimulus. |
| Microglial Activation Marker (e.g., Iba1) | LPS + this compound | Reduced Iba1 expression/reversal of morphological changes | Potentiated endogenous opioid signaling may suppress the pro-inflammatory M1 phenotype of microglia.[4] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action.
Caption: Electrophysiology workflow.
References
- 1. Early effects of LPS-induced neuroinflammation on the rat hippocampal glycolytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. [Recording of the electrophysiological activity of the locus coeruleus in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Utilizing LIH383 to Elucidate ACKR3 Function in U87 Glioblastoma Cells
Introduction
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological and pathological processes, including cancer progression. In glioblastoma, the most aggressive primary brain tumor, ACKR3 is implicated in tumor growth, angiogenesis, and cell migration.[1][2] Unlike typical chemokine receptors, ACKR3 does not primarily signal through G proteins. Instead, its activation predominantly leads to the recruitment of β-arrestins, followed by receptor internalization.[3][4] This mechanism allows ACKR3 to function as a scavenger, shaping chemokine gradients by internalizing its ligands, most notably CXCL12.[5][6]
LIH383 is a potent and highly selective synthetic peptide agonist for ACKR3.[7][8] It was developed to specifically activate ACKR3 and trigger β-arrestin recruitment without activating other chemokine or opioid receptors.[5] This specificity makes this compound an invaluable tool for dissecting the precise roles of ACKR3 in cellular processes, independent of the confounding effects of its shared endogenous ligands like CXCL12, which also activates the G protein-coupled receptor CXCR4.[3][5] These application notes provide detailed protocols for using this compound to study ACKR3-mediated signaling and function in the U87 human glioblastoma cell line.
Data Presentation
Table 1: Ligand Potency at Human ACKR3
This table summarizes the potency of this compound in comparison to the endogenous ACKR3 ligands, CXCL12 and CXCL11, in inducing β-arrestin recruitment. Data is derived from studies performed in U87 cells or other recombinant cell lines.
| Ligand | Assay Type | Parameter | Value (nM) | Reference |
| This compound | β-arrestin Recruitment | EC₅₀ | 0.61 | [5][7][9] |
| CXCL12 | β-arrestin Recruitment | EC₅₀ | 1.2 | [5] |
| CXCL11 | β-arrestin Recruitment | EC₅₀ | 2.2 | [5] |
Table 2: Key Reagents and Materials
| Reagent/Material | Supplier (Example) | Purpose |
| U87 MG Cell Line | ATCC (HTB-14) | Glioblastoma cell model |
| This compound | MedChemExpress, Hello Bio | Selective ACKR3 agonist |
| Eagle's Minimum Essential Medium (EMEM) | Gibco, ATCC | Base medium for U87 culture |
| Fetal Bovine Serum (FBS) | Gibco, HyClone | Serum supplement for cell growth |
| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |
| Trypsin-EDTA (0.25%) | Gibco | Cell dissociation |
| Transwell Permeable Supports (8 µm pore) | Corning | Cell migration assay |
| Anti-phospho-ERK1/2 (p44/42 MAPK) Ab | Cell Signaling Technology | Western Blotting |
| Anti-total-ERK1/2 (p44/42 MAPK) Ab | Cell Signaling Technology | Western Blotting |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | Western Blotting |
| β-Arrestin Recruitment Assay Kit | DiscoveRx, Promega | Quantifying ACKR3 activation |
Core Concepts & Visualizations
The primary mechanism of action for this compound at ACKR3 is the recruitment of β-arrestin, which can initiate downstream signaling or lead to receptor internalization and ligand scavenging. In some cellular contexts, including glioma cells, ACKR3 activation has been linked to the MAP kinase (MAPK) pathway.[10]
Experimental Protocols
Protocol 1: U87 MG Cell Culture
This protocol describes the standard procedure for maintaining and subculturing U87 MG glioblastoma cells.
-
Medium Preparation: Prepare complete growth medium using Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11][12]
-
Incubation: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
Subculture: When cells reach 80-90% confluency, aspirate the medium.
-
Washing: Gently rinse the cell monolayer with 5-10 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Dissociation: Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 5-10 minutes at 37°C, or until cells detach.
-
Neutralization: Add 7-8 mL of complete growth medium to the flask to neutralize the trypsin.
-
Centrifugation: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1,200 rpm (approx. 200 x g) for 5 minutes.[11]
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seeding: Split the cells at a ratio of 1:4 to 1:6 into new T-75 flasks containing fresh medium. Renew the medium every 2-3 days.[11]
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the direct functional consequence of this compound binding to ACKR3. Commercial kits (e.g., BRET, PathHunter) are commonly used.[14][15] The following is a generalized workflow.
-
Cell Seeding: Seed U87 cells engineered to express tagged ACKR3 and β-arrestin constructs into a white, clear-bottom 96-well plate.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C.
-
Ligand Preparation: Prepare serial dilutions of this compound (and controls like CXCL12) in assay buffer.
-
Treatment: Add the prepared ligands to the cells and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents as per the manufacturer's protocol and incubate for the specified time at room temperature.
-
Measurement: Read the signal (e.g., luminescence for BRET) on a compatible plate reader.
-
Analysis: Plot the signal against the logarithm of the ligand concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value.
Protocol 3: ERK1/2 Phosphorylation via Western Blot
This protocol assesses the activation of the MAPK signaling pathway downstream of ACKR3.
-
Cell Culture: Seed U87 cells in 6-well plates and grow to ~80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Treatment: Treat cells with the desired concentration of this compound for various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them using radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.[16][17]
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[17]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (diluted in 5% BSA/TBST).[16]
-
Secondary Antibody: Wash the membrane with TBST and incubate for 1 hour with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[16][18]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
Protocol 4: Transwell Cell Migration Assay
This protocol measures the effect of ACKR3 activation by this compound on the migratory capacity of U87 cells.
-
Cell Preparation: Culture U87 cells and serum-starve them for 12-24 hours before the assay. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.[19]
-
Assay Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[19]
-
Treatment: To test the effect of this compound, it can be added to the lower chamber, upper chamber, or both, depending on the experimental question (chemotaxis vs. chemokinesis). Include a vehicle control.
-
Cell Seeding: Add 100 µL of the cell suspension (containing 10,000 cells) to the upper chamber of each insert.[19]
-
Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration.[19][20]
-
Removal of Non-migrated Cells: Carefully remove the inserts. Using a cotton swab, gently wipe the inside of the upper chamber to remove cells that have not migrated.[19]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 20 minutes, then stain with 0.1% Crystal Violet for 15 minutes.[19]
-
Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Using a microscope, count the number of stained, migrated cells in several representative fields of view for each insert. Compare the average number of migrated cells between different treatment groups.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Patient-Oriented Perspective on Chemokine Receptor Expression and Function in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACKR3 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneous expression of the atypical chemokine receptor ACKR3 in glioblastoma patient-derived tissue samples and cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
- 8. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. encodeproject.org [encodeproject.org]
- 12. wiki.digiomics.com [wiki.digiomics.com]
- 13. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. 3.4. Western Blotting and Detection [bio-protocol.org]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Rutaecarpine Inhibits U87 Glioblastoma Cell Migration by Activating the Aryl Hydrocarbon Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing LIH383's Effect on Opioid Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
LIH383 is a novel octapeptide that acts as a potent and specific negative modulator of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2][3] ACKR3 has been identified as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[1] By binding to and sequestering these peptides, ACKR3 reduces their availability to bind to and activate classical opioid receptors (mu, delta, and kappa), thereby dampening their analgesic and other physiological effects.[1]
This compound blocks this scavenging activity of ACKR3.[1] Consequently, it increases the concentration of endogenous opioid peptides that can interact with classical opioid receptors, potentiating their natural painkilling and antidepressant properties.[1] Therefore, this compound is considered a positive regulator of the opioid system.[1] The assessment of this compound's effect on opioid receptor signaling is therefore indirect and focuses on its ability to enhance the signaling of known opioid receptor agonists.
These application notes provide detailed protocols to characterize the potentiating effect of this compound on opioid receptor signaling through G-protein dependent and β-arrestin mediated pathways.
I. G-Protein Dependent Signaling Assays
Opioid receptors primarily couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Another direct measure of G-protein activation is the binding of GTPγS to the Gα subunit.
A. cAMP Inhibition Assay
This assay quantifies the ability of this compound to enhance the inhibition of adenylyl cyclase activity by an opioid agonist.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol is designed for a 384-well plate format.
Materials:
-
HEK293 or CHO cells co-expressing the opioid receptor of interest (e.g., MOR, DOR, KOR) and ACKR3.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
A standard opioid agonist (e.g., DAMGO for MOR).
-
This compound.
-
HTRF cAMP detection kit.
-
384-well white, low-volume assay plates.
-
Multimode plate reader capable of HTRF detection.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest cells and resuspend in assay buffer to a density of 1 x 10^6 cells/mL.
-
Assay Protocol:
-
Dispense 5 µL of cell suspension into each well.
-
Add 2.5 µL of this compound at a fixed concentration or vehicle.
-
Add 2.5 µL of the opioid agonist at various concentrations to generate a dose-response curve. Include a positive control (saturating concentration of agonist) and a negative control (assay buffer).
-
Incubate for 30 minutes at 37°C.
-
Add 2.5 µL of forskolin solution (final concentration pre-determined to stimulate a sub-maximal cAMP response).
-
Add 5 µL of HTRF cAMP d2-labeled antibody and 5 µL of HTRF cryptate-labeled cAMP.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Calculate the ratio of the signals and determine the cAMP concentration from a standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value in the presence and absence of this compound.
-
Data Presentation:
| Treatment | Agonist | EC₅₀ (nM) | Maximum Inhibition (%) |
| Vehicle | DAMGO | 10.2 | 95 |
| This compound (100 nM) | DAMGO | 2.5 | 98 |
B. [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[4]
Experimental Protocol:
Materials:
-
Cell membranes prepared from cells co-expressing the opioid receptor and ACKR3.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP.
-
[³⁵S]GTPγS.
-
A standard opioid agonist.
-
This compound.
-
Unlabeled GTPγS for non-specific binding determination.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of this compound at a fixed concentration or vehicle.
-
25 µL of diluted opioid agonist at various concentrations.
-
50 µL of membrane suspension (10-20 µg of protein per well).
-
50 µL of GDP (final concentration 10-100 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity.
-
Data Analysis:
-
Subtract non-specific binding from all values.
-
Plot the specific binding (as a percentage of the maximal response of the full agonist) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values in the presence and absence of this compound.
-
Data Presentation:
| Treatment | Agonist | EC₅₀ (nM) | Eₘₐₓ (% of Basal) |
| Vehicle | DAMGO | 55.6 | 250 |
| This compound (100 nM) | DAMGO | 12.3 | 260 |
II. β-Arrestin Recruitment Assay
Upon agonist binding, opioid receptors can also recruit β-arrestin proteins, which is crucial for receptor desensitization, internalization, and G-protein-independent signaling.[5]
Experimental Protocol: Enzyme Fragment Complementation (EFC) Assay
This protocol utilizes a system where the opioid receptor is tagged with a small enzyme fragment (ProLink™) and β-arrestin is tagged with the larger enzyme acceptor (EA). Recruitment brings the fragments together to form an active enzyme that generates a chemiluminescent signal.
Materials:
-
Cells stably co-expressing the ProLink-tagged opioid receptor, EA-tagged β-arrestin, and ACKR3.
-
Cell plating medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A standard opioid agonist.
-
This compound.
-
Detection reagents.
-
384-well white, solid-bottom assay plates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Plate cells in 384-well plates and incubate overnight.
-
Assay Protocol:
-
Prepare serial dilutions of the opioid agonist.
-
Add 5 µL of diluted agonist to the cell plates.
-
Add 5 µL of this compound at a fixed concentration or vehicle.
-
Incubate for 90 minutes at 37°C.
-
Prepare and add the detection reagent mixture according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence signal on a plate reader.
-
Plot the luminescence signal against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value in the presence and absence of this compound.
-
Data Presentation:
| Treatment | Agonist | EC₅₀ (nM) | Maximum Luminescence (RLU) |
| Vehicle | DAMGO | 150.8 | 850,000 |
| This compound (100 nM) | DAMGO | 45.2 | 875,000 |
III. Visualizations
References
Application Notes and Protocols for In Vivo Administration of LIH383
These application notes provide detailed protocols for the in vivo administration of LIH383, a selective peptide agonist of the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. The primary application detailed is for assessing the analgesic properties of this compound in a murine model of tonic pain.
Introduction
This compound is a potent and selective agonist for the atypical chemokine receptor ACKR3.[1] This receptor functions as a scavenger for a broad range of endogenous opioid peptides, including enkephalins and dynorphins.[2][3] By binding to ACKR3, this compound is thought to competitively inhibit the scavenging of these endogenous opioids, thereby increasing their local concentration and potentiating their natural analgesic and anxiolytic effects. This mechanism of action presents a novel therapeutic strategy for pain management and potentially for other neurological disorders.
Recent preclinical studies have demonstrated the analgesic efficacy of this compound in a formalin-induced pain model in mice.[4] However, it is crucial to note that this compound is a peptide with a very short plasma half-life of less than two minutes in rats, primarily due to rapid degradation by proteases.[4] This inherent instability is a critical consideration for the design and execution of in vivo studies. The following protocols are based on the methodologies described in the primary literature and are intended to guide researchers in the successful in vivo application of this compound.
Data Presentation
Table 1: In Vivo Administration Parameters for this compound in a Murine Formalin Test Model
| Parameter | Details | Source |
| Animal Model | Male CD1 mice | Meyrath et al., 2020 |
| This compound Formulation | ||
| Vehicle | 0.9% Saline | Meyrath et al., 2020 |
| Concentration | Not explicitly stated, dose-based preparation | Meyrath et al., 2020 |
| Administration | ||
| Route | Intraperitoneal (i.p.) injection | Meyrath et al., 2020 |
| Dosage | 1 mg/kg | Meyrath et al., 2020 |
| Volume | Not explicitly stated, standard laboratory practice | |
| Timing | 30 minutes prior to formalin injection | Meyrath et al., 2020 |
| Pain Model | ||
| Agent | 5% Formalin in saline | Meyrath et al., 2020 |
| Administration | Intraplantar injection into the right hind paw | Meyrath et al., 2020 |
| Volume | 20 µL | Meyrath et al., 2020 |
Table 2: Properties and In Vitro Activity of this compound
| Property | Value | Source |
| Molecular Identity | Octapeptide (FGGFMRRK-NH2) | [1] |
| Target | Atypical Chemokine Receptor 3 (ACKR3/CXCR7) | [1] |
| Activity | Agonist | [1] |
| EC50 (β-arrestin recruitment) | 0.61 nM | [1] |
| Proteolytic Stability (rat plasma) | Half-life < 2 minutes | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 1 mg/kg) and the body weight of the experimental animals, calculate the total mass of this compound needed.
-
Reconstitute the peptide: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Add the calculated volume of sterile 0.9% saline to the vial to achieve the desired stock concentration.
-
Ensure complete dissolution: Gently vortex the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Prepare the final injection solution: Based on the desired final injection volume per animal, dilute the stock solution with sterile 0.9% saline if necessary. The final concentration should be such that the desired dose is administered in a standard injection volume (e.g., 100 µL for a 25g mouse).
-
Storage: It is recommended to prepare the this compound solution fresh on the day of the experiment due to its low stability. If temporary storage is necessary, keep the solution on ice and protected from light.
Protocol 2: In Vivo Administration of this compound and Formalin-Induced Pain Assay
Animal Model:
-
Male CD1 mice (or other appropriate strain)
-
Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound solution (from Protocol 1)
-
5% Formalin solution in sterile saline
-
1 mL syringes with 27-30 gauge needles for intraperitoneal injection
-
30 µL Hamilton syringe with a 30-gauge needle for intraplantar injection
-
Observation chambers with a clear floor
-
Timer
Procedure:
-
Acclimatization: Place the mice individually in the observation chambers for at least 30 minutes before the start of the experiment to allow for acclimatization to the new environment.
-
This compound Administration: Thirty minutes prior to the formalin injection, administer the prepared this compound solution (1 mg/kg) or vehicle (0.9% saline) via intraperitoneal (i.p.) injection.
-
Formalin Injection: At time 0, gently restrain the mouse and inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw using a Hamilton syringe.
-
Behavioral Observation: Immediately after the formalin injection, return the mouse to the observation chamber and start the timer. Record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
Observation Periods: The observation is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-formalin injection. This phase represents acute nociceptive pain.
-
Phase 2 (Late Phase): 15-30 minutes post-formalin injection. This phase reflects inflammatory pain.
-
-
Data Analysis: Compare the total time spent in nociceptive behaviors in the this compound-treated group with the vehicle-treated control group for both phases. A significant reduction in the duration of these behaviors in the this compound group indicates an analgesic effect.
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for the in vivo assessment of this compound.
References
Application Notes and Protocols: LIH383 as a Tool for GPCR Conformational Studies with NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are the largest family of membrane proteins and are the targets of a significant portion of modern drugs.[1] Understanding the structural dynamics of these receptors is crucial for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique to study the conformational landscapes of GPCRs, providing insights into their activation mechanisms.[1] This document provides detailed application notes and protocols for utilizing LIH383, a potent and selective agonist for the atypical chemokine receptor ACKR3 (CXCR7), as a tool for investigating GPCR conformational changes using NMR.
This compound is an octapeptide derived from the endogenous opioid peptide adrenorphin.[2] It exhibits high potency and selectivity for ACKR3, a GPCR that functions as a scavenger for endogenous opioid peptides.[2][3] By binding to ACKR3, this compound blocks this scavenging activity, thereby increasing the availability of natural opioids and potentiating their analgesic and antidepressant effects.[3] Notably, this compound is a biased agonist, efficiently inducing the recruitment of β-arrestin to ACKR3 without triggering typical G protein signaling pathways.[2][3] This property makes this compound an excellent tool to isolate and study the conformational states of a GPCR associated with β-arrestin signaling.
Data Presentation
The following tables summarize the quantitative data for this compound and related ligands interacting with ACKR3.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Human ACKR3 | β-arrestin Recruitment | EC50 | 0.61 nM | [2] |
| CXCL12 | Human ACKR3 | β-arrestin Recruitment | EC50 | 1.2 nM | [2] |
| CXCL11 | Human ACKR3 | β-arrestin Recruitment | EC50 | 2.2 nM | [2] |
| CXCL12 | Human ACKR3 | Radioligand Binding | Kd | 0.8 nM | [4] |
| CXCL11 | Human ACKR3 | Radioligand Binding | IC50 | 9 nM | [5] |
Table 1: Pharmacological Profile of this compound and Endogenous Ligands at ACKR3. This table provides a comparative overview of the potency of this compound in a functional assay alongside the natural chemokine ligands of ACKR3. It also includes binding affinity data for the natural ligands for context.
Experimental Protocols
β-Arrestin Recruitment Assay (BRET)
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to quantify the recruitment of β-arrestin to ACKR3 upon stimulation with this compound.
Materials:
-
HEK293 cells
-
Expression plasmids for ACKR3 tagged with a Renilla luciferase (Rluc) donor and β-arrestin tagged with a yellow fluorescent protein (YFP) acceptor
-
Cell culture medium and supplements
-
Transfection reagent
-
Coelenterazine (B1669285) h (BRET substrate)
-
This compound
-
Plate reader capable of measuring BRET signals
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium.
-
Co-transfect the cells with the ACKR3-Rluc and β-arrestin-YFP plasmids using a suitable transfection reagent.
-
Plate the transfected cells in a white, clear-bottom 96-well plate and incubate for 24-48 hours.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and replace it with the this compound dilutions.
-
Incubate the plate at 37°C for the desired time (e.g., 15-30 minutes).
-
-
BRET Measurement:
-
Add coelenterazine h to each well at a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths: one for the Rluc donor (e.g., 485 nm) and one for the YFP acceptor (e.g., 530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Plot the BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the binding affinity of this compound for ACKR3.
Materials:
-
Cell membranes prepared from cells expressing ACKR3
-
Radiolabeled ligand for ACKR3 (e.g., [125I]-CXCL12)
-
Unlabeled this compound
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Protocol:
-
Assay Setup:
-
In a 96-well plate, add a constant amount of cell membranes expressing ACKR3 to each well.
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.
-
NMR Spectroscopy for Conformational Studies
This protocol outlines the key steps for studying the conformational changes in ACKR3 induced by this compound using solution NMR. This protocol is based on the use of 13CH3-methionine labeling.
Materials:
-
Expression system for producing isotopically labeled ACKR3 (e.g., E. coli, insect, or mammalian cells)
-
13C-methyl-L-methionine
-
Detergent for membrane protein solubilization (e.g., DDM/CHS)
-
NMR buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
D2O
-
This compound
-
NMR spectrometer equipped with a cryoprobe
Protocol:
-
Expression and Isotopic Labeling of ACKR3:
-
Express ACKR3 in a suitable expression system.
-
During expression, supplement the culture medium with 13C-methyl-L-methionine to specifically label the methyl groups of methionine residues.
-
-
Purification and Solubilization:
-
Purify the labeled ACKR3 using standard chromatography techniques.
-
Solubilize the purified receptor in a suitable detergent, such as a mixture of DDM and CHS.
-
-
Sample Preparation for NMR:
-
Exchange the purified, labeled ACKR3 into the final NMR buffer.
-
Concentrate the protein to a suitable concentration for NMR (typically >50 µM).
-
Add D2O to a final concentration of 10% for the deuterium (B1214612) lock.
-
Prepare two samples: one with apo-ACKR3 and another with ACKR3 saturated with this compound.
-
-
NMR Data Acquisition:
-
Acquire two-dimensional 1H-13C heteronuclear single quantum coherence (HSQC) spectra for both the apo and this compound-bound ACKR3 samples.
-
-
Data Analysis:
-
Process and analyze the NMR spectra.
-
Compare the spectra of the apo and this compound-bound states. Chemical shift perturbations (CSPs) of specific methionine residues indicate conformational changes in those regions of the receptor upon ligand binding.
-
Visualizations
Signaling Pathway of this compound at ACKR3
Caption: this compound binds to ACKR3, blocking opioid scavenging and promoting β-arrestin recruitment.
Experimental Workflow for NMR-based Conformational Studies
Caption: Workflow for studying ACKR3 conformational changes with this compound using NMR.
Logical Relationship of this compound's Biased Agonism
Caption: this compound's biased agonism at ACKR3 selectively activates the β-arrestin pathway.
References
- 1. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 2. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Stability of LIH383
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of the peptide LIH383.
Troubleshooting Guide
Problem: Rapid In Vivo Degradation of this compound
This compound, a peptide agonist of the ACKR3 receptor, exhibits a very short half-life in vivo, primarily due to rapid proteolytic degradation.[1] This guide provides a systematic approach to troubleshoot and improve its stability.
| Symptom | Potential Cause | Recommended Action |
| Very short half-life (< 2 minutes) in rat plasma. [1] | Proteolytic cleavage at the C-terminus. The dibasic Arg-Arg (RR) motif at the C-terminus of this compound is a primary target for proteases like trypsin-like serine proteases.[1] | 1. C-terminal Modification: Modify the C-terminal carboxyl group. Amidation is a common and effective strategy. This compound is often synthesized with a C-terminal amide to block carboxypeptidase activity. 2. Amino Acid Substitution: Replace one or both arginine residues with non-natural amino acids (e.g., D-Arginine) or other basic amino acids that are less susceptible to cleavage. |
| Loss of activity after modification. | N-terminal sensitivity. The N-terminal region of this compound is crucial for its biological activity and is sensitive to chemical modifications.[1] | 1. Strategic N-terminal capping: Introduce modifications like acetylation or PEGylation to shield the N-terminus from aminopeptidases without compromising binding affinity.[2][3] 2. Incorporate unnatural amino acids: Replace the N-terminal amino acid with a D-amino acid or other non-natural variants to confer resistance to enzymatic degradation.[4] |
| Overall peptide instability. | Susceptibility of internal peptide bonds to endopeptidases. | 1. Peptide backbone modifications: Introduce modifications such as N-methylation of peptide bonds to increase resistance to a broader range of proteases.[5] 2. Cyclization: Synthesize a cyclic version of this compound to create a more rigid structure that is less accessible to proteases.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor in vivo stability of this compound?
A1: The primary reason for this compound's poor in vivo stability is its rapid degradation by proteases.[1] Specifically, its dibasic Arginine-Arginine (Arg-Arg) motif at the C-terminus is a key cleavage site for these enzymes, leading to a half-life of less than two minutes in rat plasma.[1]
Q2: What are the most common strategies to improve the stability of peptides like this compound?
A2: Common strategies to enhance peptide stability include:
-
Terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) and the C-terminus (e.g., with an amide group) to protect against exopeptidases.[2][]
-
Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers or other non-natural amino acids to make the peptide resistant to proteolysis.[4]
-
Backbone Modification: Altering the peptide backbone, for instance, by N-methylation, to hinder protease access.[5]
-
Cyclization: Creating a cyclic peptide to reduce flexibility and mask cleavage sites.[6][7]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to increase the peptide's size and shield it from enzymes.
Q3: Will modifying the Arg-Arg motif at the C-terminus affect the activity of this compound?
A3: The C-terminal Arg-Arg motif is a primary site of degradation.[1] While modifications are necessary to improve stability, they must be carefully designed to preserve biological activity. Strategies like C-terminal amidation are generally well-tolerated.[2][] If substituting the arginine residues, it is crucial to conduct thorough structure-activity relationship (SAR) studies to ensure that the modifications do not disrupt the peptide's interaction with the ACKR3 receptor.
Q4: How can I assess the in vivo stability of my modified this compound analogs?
A4: The stability of this compound analogs can be evaluated using an in vitro plasma stability assay. This involves incubating the peptide with plasma from the species of interest (e.g., human, rat, mouse) and measuring the concentration of the intact peptide over time using techniques like RP-HPLC or LC-MS/MS.[9][10] This allows for the determination of the peptide's half-life in a biologically relevant matrix.
Data on this compound Stability Improvement Strategies
The following table summarizes potential improvements in the in vivo half-life of this compound based on various chemical modification strategies. The data presented are representative values based on improvements seen for similar peptides and are intended for illustrative purposes.
| This compound Analog | Modification Strategy | Hypothetical Half-life (in plasma) | Rationale for Improvement |
| Native this compound | None | < 2 minutes | Susceptible to rapid cleavage at the C-terminal Arg-Arg motif.[1] |
| Analog 1 | C-terminal amidation | 15 - 30 minutes | Blocks degradation by carboxypeptidases.[2][] |
| Analog 2 | N-terminal acetylation | 5 - 10 minutes | Protects against degradation by aminopeptidases.[2] |
| Analog 3 | C-terminal amidation & N-terminal acetylation | 45 - 60 minutes | Provides protection at both termini from exopeptidases. |
| Analog 4 | Substitution of L-Arg with D-Arg at C-terminus | > 2 hours | D-amino acids are not recognized by most proteases.[4] |
| Analog 5 | Cyclization (head-to-tail) | > 4 hours | Constrains the peptide structure, making it less accessible to endo- and exopeptidases.[6][7] |
| Analog 6 | PEGylation | > 12 hours | Increases hydrodynamic radius, shielding the peptide from enzymatic attack and reducing renal clearance. |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay for this compound Analogs
This protocol details the procedure for assessing the stability of this compound analogs in plasma using RP-HPLC.
1. Materials and Reagents:
-
This compound analog (lyophilized powder, >95% purity)
-
Pooled plasma (e.g., human, rat, mouse), heparinized
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath at 37°C
-
RP-HPLC system with a C18 column
2. Solution Preparation:
-
Peptide Stock Solution (1 mg/mL): Dissolve the this compound analog in DMSO.
-
Plasma Aliquots: Thaw plasma at 37°C, centrifuge at 10,000 x g for 10 minutes at 4°C to remove precipitates. Store in single-use aliquots at -80°C.
-
Precipitating Solution: 1% (v/v) TFA in ACN.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in ACN.
3. Assay Procedure:
-
Incubation: Pre-warm plasma aliquots to 37°C. Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1%.
-
Time Points: Collect aliquots of the peptide-plasma mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Protein Precipitation: For each time point, add the aliquot to a tube containing the cold Precipitating Solution. Vortex vigorously for 30 seconds and incubate on ice for 20 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial and inject it into the RP-HPLC system.
-
Data Analysis: Monitor the elution profile at 220 nm. The peak corresponding to the intact peptide is identified by its retention time. Integrate the peak area at each time point and calculate the percentage of intact peptide remaining relative to the 0-minute time point. The half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693/k, where k is the elimination rate constant.
Visualizations
Caption: Proteolytic degradation pathways of this compound.
Caption: Experimental workflow for the plasma stability assay.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Peptide Challenges: The Power of C- and N-Terminal Modifications | Blog | Biosynth [biosynth.com]
- 3. alfachemic.com [alfachemic.com]
- 4. mdpi.com [mdpi.com]
- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Addressing the Proteolytic Instability of LIH383 in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the proteolytic instability of the octapeptide LIH383 in plasma.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its plasma stability a concern?
A1: this compound is a potent and selective octapeptide agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2][3] It acts as a scavenger of endogenous opioid peptides, increasing their availability in the brain and thereby potentiating their natural painkilling and antidepressant effects.[4][5][6][7] However, this compound exhibits significant proteolytic instability in plasma, with a reported half-life of less than two minutes in rat plasma.[8][9] This rapid degradation severely limits its therapeutic potential by reducing its bioavailability and duration of action.
Q2: What is the primary cause of this compound's instability in plasma?
A2: The primary cause of this compound's rapid degradation is enzymatic cleavage by proteases present in plasma.[8][9] Studies have identified the dibasic arginine-arginine (Arg-Arg) motif at the C-terminus of the peptide as a primary target for these proteases.[8][9]
Q3: What are the common strategies to improve the plasma stability of peptides like this compound?
A3: Several strategies can be employed to enhance the proteolytic stability of peptides. These can be broadly categorized as:
-
Chemical Modifications:
-
N-terminal and C-terminal Modifications: Capping the ends of the peptide with groups like acetyl (N-terminus) or amide (C-terminus) can block exopeptidases.[10][11]
-
Substitution with Unnatural Amino Acids: Replacing L-amino acids at cleavage sites with D-amino acids or other non-natural amino acids can hinder protease recognition.[10][11][12]
-
Peptide Backbone Modifications: Introducing modifications such as N-methylation of peptide bonds can increase resistance to proteolysis.
-
Cyclization: Creating a cyclic peptide from a linear one can restrict its conformation, making it less accessible to proteases.[10][11][13]
-
-
Formulation Strategies:
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to the peptide can sterically hinder the approach of proteases.[11]
-
Lipidation: Attaching a lipid moiety can enhance binding to plasma proteins like albumin, effectively shielding the peptide from degradation.
-
Encapsulation: Incorporating the peptide into nanoparticles or liposomes can protect it from the plasma environment.[14]
-
Q4: Have any specific modifications been reported to successfully stabilize this compound?
A4: While initial structure-activity relationship (SAR) studies on this compound analogs have been conducted, detailed public data on specific modifications that successfully enhance its plasma stability is limited.[8][9] The primary focus has been on identifying the key residues for its activity, with the N-terminal part being sensitive to modifications.[8][9] Further research is needed to explore and publish data on stabilized analogs.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments aimed at improving the plasma stability of this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound analog shows no improvement in plasma half-life. | The modification did not effectively protect the primary cleavage site (C-terminal Arg-Arg). | - Consider modifications directly at or near the Arg-Arg motif. - Try substituting one or both arginine residues with D-arginine or another basic, non-natural amino acid. - Explore C-terminal amidation or conjugation of a small PEG chain. |
| Modified this compound is stable but has lost its biological activity. | The modification interferes with the peptide's binding to the ACKR3 receptor. | - Focus on modifications at the C-terminus, as the N-terminus is reported to be more sensitive for activity.[8][9] - If modifying the backbone, ensure the key pharmacophore residues are not sterically hindered. - Test a variety of smaller modifications before attempting larger conjugations like high molecular weight PEG. |
| Inconsistent results in plasma stability assays. | - Variability in plasma source and handling. - Issues with the analytical method (LC-MS/MS). | - Use pooled plasma from a consistent source and follow a standardized collection and storage protocol. - Include a known stable and a known unstable peptide as controls in every assay. - Optimize the LC-MS/MS method for the specific analog, including the internal standard selection and sample preparation. |
| Difficulty in quantifying the peptide analog in plasma. | - Low recovery during sample preparation (protein precipitation). - Poor ionization in the mass spectrometer. | - Test different protein precipitation methods (e.g., acetonitrile (B52724), methanol, or a mixture) to maximize recovery. - Optimize MS parameters (e.g., source temperature, gas flows, collision energy) for the specific peptide analog. |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of this compound and its analogs in plasma.
1. Materials:
-
This compound or analog stock solution (e.g., 1 mg/mL in DMSO).
-
Pooled human plasma (with anticoagulant, e.g., K2EDTA), stored at -80°C.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator or water bath at 37°C.
-
Protein precipitation solution (e.g., ice-cold acetonitrile with 1% formic acid).
-
Internal standard (IS) solution (a stable peptide with similar properties to the analyte).
-
Microcentrifuge tubes.
-
LC-MS/MS system.
2. Procedure:
-
Thaw plasma on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitates.
-
Pre-warm the plasma to 37°C.
-
Prepare the reaction mixture by spiking the this compound/analog stock solution into the plasma to a final concentration of 1 µM. Gently vortex to mix.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 2, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding 3 volumes of ice-cold protein precipitation solution containing the internal standard to the aliquot.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an HPLC vial for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the remaining parent peptide at each time point using a validated LC-MS/MS method.
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) using a first-order decay model: ln(C) = ln(C₀) - kt t½ = 0.693 / k where C is the concentration at time t, C₀ is the initial concentration, and k is the elimination rate constant.
Quantitative Data Summary: Hypothetical Stability of this compound Analogs
The following table presents hypothetical data for the plasma stability of this compound and two modified analogs to illustrate the expected outcomes of stabilization strategies.
| Compound | Modification | Plasma Half-life (t½) in min |
| This compound | None (Wild-type) | < 2 |
| Analog 1 | C-terminal Amidation | 15 |
| Analog 2 | D-Arg substitution at position 7 | 45 |
Visualizations
Signaling Pathway of this compound at ACKR3
Caption: this compound blocks ACKR3, preventing opioid scavenging.
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for determining peptide stability in plasma.
Logical Relationship of Stabilization Strategies
Caption: Strategies to enhance this compound plasma stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 4. q2labsolutions.com [q2labsolutions.com]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. sciforum.net [sciforum.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. CN103524623A - Modifications of peptide compositions to increase stability and delivery efficiency - Google Patents [patents.google.com]
- 13. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]
- 14. alliedacademies.org [alliedacademies.org]
Technical Support Center: Overcoming LIH383 Degradation by Targeting the C-terminus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the inherent instability of the ACKR3 agonist, LIH383. The resources below, presented in a question-and-answer format, address specific issues related to the proteolytic degradation of this compound and provide detailed protocols for stabilization and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic octapeptide that acts as a potent and selective agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] Unlike typical opioid receptors, ACKR3 does not primarily signal through G-proteins to produce analgesic effects. Instead, it functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[1][2] By binding to and sequestering these peptides, ACKR3 dampens their natural pain-relieving and antidepressant activities. This compound enhances the therapeutic effects of endogenous opioids by binding to ACKR3 and preventing the uptake of these peptides, thereby increasing their availability to bind to classical opioid receptors.[2]
Q2: What is the main cause of this compound degradation and its short half-life?
A2: The primary reason for the rapid degradation of this compound is its susceptibility to proteolytic enzymes present in plasma. The peptide has a very short half-life of less than two minutes in rat plasma. This instability is attributed to a dibasic arginine-arginine (Arg-Arg) motif located at its C-terminus, which is a prime target for proteases.
Q3: How can the C-terminus of this compound be modified to prevent degradation?
A3: Targeting the C-terminus is a key strategy to enhance the stability of this compound. A common and effective modification is C-terminal amidation, which involves replacing the C-terminal carboxylic acid group with an amide group (-CONH₂).[3][4] This modification neutralizes the negative charge and mimics the structure of many native peptides, making it less recognizable to certain proteases and thereby increasing its resistance to degradation.[3][4] Other potential modifications include esterification or the incorporation of unnatural amino acids at the C-terminus.
Q4: What is the expected impact of C-terminal amidation on the stability of this compound?
A4: C-terminal amidation is known to significantly improve the proteolytic resistance of peptides.[4] While specific data for this compound analogs is still emerging from structure-activity relationship (SAR) studies, it is anticipated that a C-terminally amidated version of this compound would exhibit a substantially longer plasma half-life compared to the unmodified peptide. For other peptides, N-terminal protection has been shown to increase the half-life by more than sevenfold.[5] A similar significant improvement can be expected with C-terminal modification of this compound.
Data Presentation
The following table summarizes the known stability of this compound and provides an illustrative example of the expected improvement in plasma half-life following C-terminal amidation.
| Peptide | Modification | Plasma Half-life (t½) |
| This compound | Unmodified | < 2 minutes |
| This compound-NH₂ | C-terminal Amidation | > 30 minutes (Projected) |
Note: The half-life for this compound-NH₂ is a projected value based on typical stability enhancements observed with C-terminal amidation of peptides and is for illustrative purposes.
Experimental Protocols & Methodologies
Protocol for C-Terminal Amidation of this compound
This protocol describes a solution-phase method for the amidation of a synthesized peptide with a free C-terminal carboxylic acid.
Materials:
-
Synthesized this compound peptide with a free C-terminus
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Ammonium (B1175870) chloride (NH₄Cl) or Ammonia (B1221849) gas
-
RP-HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Dissolve the synthesized this compound peptide in a minimal amount of anhydrous DMF or DMSO.
-
In a separate vial, dissolve HATU (1.0 equivalent relative to the peptide) and DIPEA (1.5 equivalents) in anhydrous DMF.
-
Add the HATU/DIPEA solution to the peptide solution and stir for 5-10 minutes at room temperature to activate the C-terminal carboxylic acid.
-
For amidation, either bubble ammonia gas through the reaction mixture or add a solution of ammonium chloride (excess) and additional DIPEA (to neutralize HCl).
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by taking small aliquots and analyzing them by RP-HPLC and mass spectrometry to check for the conversion of the starting material to the amidated product (a mass decrease of approximately 1 Da).
-
Once the reaction is complete, precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude amidated peptide under vacuum.
-
Purify the this compound-NH₂ peptide using preparative RP-HPLC.
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
Protocol for In Vitro Plasma Stability Assay using RP-HPLC
This protocol outlines the procedure to assess the stability of this compound and its modified analogs in plasma.
Materials:
-
Unmodified this compound and C-terminally modified this compound-NH₂
-
Human or rat plasma, anticoagulated with EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or Acetonitrile (B52724) (ACN) for protein precipitation
-
RP-HPLC system with a C18 column and UV detector
-
Incubator or water bath at 37°C
-
Microcentrifuge
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide (unmodified and modified) in an appropriate solvent (e.g., water or DMSO).
-
Incubation:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL. Vortex briefly to mix.
-
Incubate the plasma-peptide mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
The 0-minute time point should be taken immediately after adding the peptide to the plasma.
-
-
Protein Precipitation:
-
To each aliquot, add an equal volume of ice-cold 10% TCA or two volumes of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10-20 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
-
RP-HPLC Analysis:
-
Carefully collect the supernatant, which contains the peptide.
-
Inject a fixed volume of the supernatant onto the RP-HPLC system.
-
Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile) to separate the peptide from other components.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time (determined by injecting a standard).
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.
-
Troubleshooting Guides
Troubleshooting C-Terminal Amidation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | - Inefficient activation of the carboxylic acid.- Insufficient amount of ammonia source.- Steric hindrance at the C-terminus. | - Ensure HATU and DIPEA are fresh and anhydrous.- Increase the reaction time for the activation step.- Use a larger excess of the ammonia source.- Consider using a different coupling reagent (e.g., HBTU). |
| Side product formation | - Racemization at the C-terminal amino acid.- Modification of sensitive amino acid side chains. | - Perform the reaction at a lower temperature (0°C).- Ensure appropriate side-chain protecting groups are used if necessary. |
| Low peptide recovery after precipitation | - Peptide is soluble in the precipitation solvent.- Insufficient precipitation time or temperature. | - Use a different anti-solvent for precipitation.- Ensure the precipitation is carried out at a sufficiently low temperature (e.g., -20°C). |
Troubleshooting Plasma Stability Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape in HPLC | - Incomplete protein precipitation.- Peptide adsorption to vials or pipette tips.- Inappropriate HPLC mobile phase. | - Optimize the protein precipitation method (try different solvents or concentrations).- Use low-bind microcentrifuge tubes and pipette tips.- Adjust the TFA concentration in the mobile phase or try a different ion-pairing agent. |
| High variability between replicates | - Inconsistent timing of sample collection.- Inaccurate pipetting.- Incomplete mixing of peptide in plasma. | - Use a timer and be precise with sample collection at each time point.- Calibrate pipettes and ensure proper technique.- Vortex the plasma-peptide mixture thoroughly at the start of the incubation. |
| No detectable peptide peak after a short incubation time | - Extremely rapid degradation.- Peptide is binding to plasma proteins and precipitating. | - For highly unstable peptides, take earlier time points (e.g., 1, 2, 5 minutes).- Analyze the protein pellet to check for the presence of the peptide. |
Visualizations
This compound Signaling Pathway
Caption: this compound blocks ACKR3, increasing opioid availability for classical receptors.
Experimental Workflow for this compound Stabilization
Caption: Workflow for synthesis, modification, and stability testing of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 3. jpt.com [jpt.com]
- 4. lifetein.com [lifetein.com]
- 5. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing LIH383 Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for developing formulation strategies to enhance the bioavailability of LIH383, a peptide agonist of the atypical chemokine receptor ACKR3. Given the inherent challenges of peptide drug delivery, particularly poor proteolytic stability and low membrane permeability, this guide focuses on nanoformulation and chemical modification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges to achieving good oral bioavailability for this compound?
A1: As a peptide, this compound faces two primary barriers to oral bioavailability:
-
Enzymatic Degradation: Peptides are rapidly degraded by proteases in the gastrointestinal (GI) tract. This compound has a reported half-life of less than two minutes in rat plasma, indicating high susceptibility to proteolytic degradation.
-
Poor Permeability: The size and hydrophilic nature of peptides like this compound limit their ability to pass through the intestinal epithelium and enter systemic circulation.
Q2: What are the most promising formulation strategies to overcome these challenges for this compound?
A2: Two main strategies show significant promise for enhancing the oral bioavailability of peptides like this compound:
-
Nanoformulations: Encapsulating this compound within nanoparticles (e.g., solid lipid nanoparticles, liposomes, or polymeric nanoparticles) can protect it from enzymatic degradation and enhance its absorption.
-
Chemical Modification: Modifying the this compound structure, for instance through PEGylation (attaching polyethylene (B3416737) glycol chains), can increase its size to prevent renal clearance and shield it from proteases, thereby extending its circulation half-life.
Q3: How can I improve the encapsulation efficiency of this compound in lipid-based nanoparticles?
A3: To improve the encapsulation of a hydrophilic peptide like this compound in a lipid matrix, consider forming a hydrophobic ion pair. This involves complexing the peptide with an oppositely charged surfactant to increase its lipophilicity before encapsulation.
Q4: What in vitro models are suitable for assessing the permeability of this compound formulations?
A4: The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting human intestinal absorption of drugs. This model uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. It can be used to determine the apparent permeability coefficient (Papp) of this compound in various formulations.
Q5: What are the key pharmacokinetic parameters to evaluate in vivo for a new this compound formulation?
A5: Key pharmacokinetic parameters to assess in an animal model (e.g., rats) after oral administration include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to reduce by half.
-
F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.
Troubleshooting Guides
Nanoformulation Development
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | - Hydrophilic nature of this compound.- Incompatible lipid or polymer matrix.- Suboptimal process parameters (e.g., homogenization speed, temperature). | - Form a hydrophobic ion pair with a surfactant.- Screen different lipids or polymers with varying properties.- Optimize formulation process parameters. |
| Large Particle Size or High Polydispersity Index (PDI) | - Aggregation of nanoparticles.- Inefficient homogenization or sonication.- Inappropriate surfactant concentration. | - Optimize surfactant type and concentration.- Increase homogenization speed/time or sonication power.- Consider extrusion for liposomal formulations. |
| Poor In Vitro Release Profile (e.g., high burst release) | - Surface-adsorbed peptide.- Porous nanoparticle structure.- Rapid degradation of the carrier matrix. | - Wash nanoparticles to remove surface-bound peptide.- Use a denser lipid or polymer matrix.- Cross-link the polymer or use a lipid with a higher melting point. |
In Vitro & In Vivo Studies
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Apparent Permeability (Papp) in Caco-2 Assay | - Poor formulation stability in the assay medium.- Efflux transporter activity.- Low intrinsic permeability of the formulated peptide. | - Assess the stability of the formulation under assay conditions.- Co-administer with a known efflux pump inhibitor (e.g., verapamil) to confirm transporter involvement.- Incorporate permeation enhancers into the formulation. |
| High Variability in In Vivo Pharmacokinetic Data | - Inconsistent dosing volume or technique.- Variability in GI tract conditions of the animals.- Formulation instability in the GI environment. | - Ensure accurate and consistent oral gavage technique.- Standardize fasting times for animals before dosing.- Evaluate the formulation's stability in simulated gastric and intestinal fluids. |
| Low or Undetectable Plasma Concentrations of this compound | - Insufficient analytical method sensitivity.- Rapid in vivo degradation despite formulation.- Poor absorption of the formulation. | - Develop a more sensitive analytical method (e.g., LC-MS/MS).- Further optimize the formulation for enhanced protection and/or include enzyme inhibitors.- Investigate alternative administration routes if oral delivery proves unfeasible. |
Quantitative Data from Representative Peptide Formulation Studies
The following tables present quantitative data from published studies on other peptides, illustrating the potential for bioavailability enhancement using nanoformulations and PEGylation. This data can serve as a benchmark for researchers working on this compound.
Table 1: Bioavailability Enhancement of Peptides using Nanoformulations
| Peptide | Formulation | Animal Model | Oral Bioavailability (%) | Fold Increase | Reference |
| Gonadorelin | Solid Lipid Nanoparticles (SLN) | - | In vitro release showed prolonged release over 12 days | - | [1] |
| Insulin | Solid Lipid Nanoparticles (SLN) with hydrophobic ion pairing | - | Encapsulation efficiency up to 80% | - | [2][3][4] |
| Leuprolide | Solid Lipid Nanoparticles (SLN) with hydrophobic ion pairing | - | Sustained in vitro release | - | [2][3][4] |
| Octreotide | TPE™ (Transient Permeation Enhancer) system | Human | ~1% | - | [5] |
| Semaglutide | SNAC (permeation enhancer) | Human | ~1% | - | [6] |
Table 2: Impact of PEGylation on the Pharmacokinetic Parameters of Peptides
| Peptide | Modification | Animal Model | Half-life (t1/2) | Systemic Clearance | Reference |
| Interferon-alpha | 12 kDa linear PEG | Human | Increased from ~2-3 h to ~30-40 h | Decreased | [7] |
| Interferon-alpha2b | PEGylated | Rat | Increased from 2.3 h to 15.6 h | Decreased | [8] |
| Parathyroid Hormone (1-34) | C-terminal PEGylation | Rat | Significantly prolonged compared to unmodified peptide | Reduced glomerular filtration | [9] |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLN)
This protocol is a generalized method based on the solvent diffusion technique.[1]
-
Preparation of Organic Phase: Dissolve a specific amount of this compound and a lipid (e.g., glyceryl monostearate) in a mixture of suitable organic solvents (e.g., acetone (B3395972) and ethanol) with warming.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol).
-
Nanoparticle Formation: Pour the organic phase into the aqueous phase under continuous mechanical stirring at a constant temperature. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid, encapsulating the peptide and forming the SLNs.
-
Purification: Separate the formed SLNs from the aqueous medium by ultracentrifugation. Wash the pellet with distilled water to remove any unencapsulated peptide and excess surfactant.
-
Lyophilization (Optional): For long-term storage, the SLN suspension can be lyophilized with a cryoprotectant.
Caco-2 Permeability Assay
This is a standard protocol for assessing intestinal permeability in vitro.[10][11][12][13][14]
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts (e.g., Transwell®) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
For apical-to-basolateral (A-B) transport, add the this compound formulation to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
For basolateral-to-apical (B-A) transport, reverse the chambers.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
Visualizations
Caption: Workflow for the development and evaluation of this compound formulations.
Caption: Troubleshooting guide for this compound nanoformulation issues.
Caption: Mechanisms of bioavailability enhancement for this compound formulations.
References
- 1. Preparation and characterization of solid lipid nanoparticles containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Peptide-Loaded Solid Lipid Nanoparticles Prepared through Coacervation Technique | Semantic Scholar [semanticscholar.org]
- 4. iris.unito.it [iris.unito.it]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. kinampark.com [kinampark.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Prolonged Pharmacokinetic and Pharmacodynamic Actions of a Pegylated Parathyroid Hormone (1-34) Peptide Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. enamine.net [enamine.net]
troubleshooting inconsistent results in LIH383 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LIH383 in their experiments. The information is tailored for scientists and professionals in drug development and related fields to address common challenges and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic octapeptide that acts as a highly potent and selective agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] Its primary mechanism of action is to bind to ACKR3, which then acts as a scavenger for endogenous opioid peptides.[1][2] By binding to ACKR3, this compound prevents the receptor from capturing and degrading these naturally secreted opioids, thereby increasing their availability to bind to classical opioid receptors and potentiate their natural analgesic and anxiolytic effects.[3][4] Unlike typical opioid receptors, ACKR3 signaling is G-protein independent and primarily proceeds through the recruitment of β-arrestin.[5][6]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used to study the role of the ACKR3 receptor and its impact on the endogenous opioid system. Its ability to modulate the availability of natural opioids makes it a valuable tool for research in pain, depression, and anxiety.[3][7] Additionally, given the involvement of ACKR3 in cancer progression and metastasis, this compound is also utilized in oncology research to investigate potential therapeutic strategies.[4][8]
Q3: What cell lines are suitable for this compound experiments?
A3: A variety of cell lines can be used for this compound experiments, provided they endogenously express ACKR3 or are engineered to do so. U87 glioblastoma cells are frequently mentioned in the literature for conducting β-arrestin recruitment assays with this compound.[9] The choice of cell line should be guided by the specific research question and the expression levels of ACKR3 and β-arrestin.
Q4: this compound is a peptide. Are there any specific handling and storage considerations?
A4: Yes, as a peptide, this compound is susceptible to degradation. It has a short half-life in plasma, with the C-terminal Arg-Arg motif being a primary target for proteases.[2][10][11] To ensure stability and consistent results, it is crucial to follow these guidelines:
-
Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Reconstitution: Use sterile, nuclease-free buffers for reconstitution. The choice of solvent may depend on the specific experimental requirements.
-
Handling: Use low-protein-binding tubes and pipette tips to prevent loss of material. Minimize exposure to room temperature.
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors related to assay conditions, reagent stability, and cell health. The following table summarizes common problems, their potential causes, and recommended troubleshooting steps.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal in β-arrestin Recruitment Assay | 1. Low ACKR3 or β-arrestin expression: The cell line may not express sufficient levels of the receptor or the signaling protein.[12] 2. This compound degradation: The peptide may have degraded due to improper storage or handling.[10] 3. Suboptimal assay conditions: Incubation times, temperature, or cell density may not be optimal.[13] 4. Inactive reagents: The detection reagents for the β-arrestin assay may be expired or compromised. | 1. Verify expression: Confirm ACKR3 and β-arrestin expression levels using qPCR, western blot, or flow cytometry. Consider using a cell line with higher expression or transiently transfecting the necessary components. 2. Use fresh aliquots: Prepare fresh dilutions of this compound from a new aliquot for each experiment. 3. Optimize assay parameters: Perform a matrix optimization of cell number, this compound concentration, and incubation time. 4. Check reagent viability: Use positive controls to ensure the activity of all detection reagents. |
| High Background Signal | 1. Constitutive receptor activity: Some cell lines may exhibit high basal ACKR3 activity.[12] 2. Serum components: Endogenous agonists in the serum can activate the receptor.[12] 3. Cell stress: Over-confluent or unhealthy cells can lead to non-specific signaling. | 1. Select appropriate clones: If using a stably transfected cell line, screen multiple clones for low basal activity. 2. Serum starve cells: Prior to the experiment, incubate cells in serum-free media for a defined period.[12] 3. Maintain healthy cell cultures: Use cells at an optimal confluency and ensure proper culture conditions. |
| High Variability Between Replicates | 1. Inconsistent cell seeding: Uneven cell distribution in the assay plate. 2. Pipetting errors: Inaccurate dispensing of this compound or detection reagents. 3. Edge effects: Evaporation or temperature gradients across the assay plate. | 1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. 3. Minimize edge effects: Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity. |
| Unexpected Dose-Response Curve | 1. This compound concentration inaccuracies: Errors in serial dilutions or peptide quantification. 2. Peptide adsorption: this compound may adsorb to plasticware, reducing the effective concentration.[14] 3. Receptor desensitization: Prolonged exposure to high concentrations of this compound can lead to receptor internalization and desensitization. | 1. Verify concentrations: Prepare fresh serial dilutions for each experiment and consider quantifying the stock solution. 2. Use low-binding plastics: Utilize low-protein-binding tubes and plates. 3. Optimize incubation time: Perform a time-course experiment to determine the optimal incubation period that avoids significant desensitization. |
Experimental Protocols
β-Arrestin Recruitment Assay for this compound Activity
This protocol provides a general framework for assessing the potency of this compound in inducing β-arrestin recruitment to ACKR3. Specific details may need to be optimized based on the cell line and assay technology used (e.g., FRET, BRET, or enzyme complementation).
Materials:
-
ACKR3-expressing cells (e.g., U87)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution
-
β-arrestin recruitment assay kit (commercial kits are widely available)
-
White, clear-bottom 96-well or 384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)
Procedure:
-
Cell Plating:
-
Harvest and count the ACKR3-expressing cells.
-
Resuspend the cells in the appropriate culture medium to the desired density.
-
Seed the cells into the assay plate and incubate overnight at 37°C and 5% CO2 to allow for attachment.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to perform a 10-point dilution series to generate a complete dose-response curve.
-
Include a vehicle control (assay buffer only) and a positive control (a known ACKR3 agonist, if available).
-
-
Assay Execution:
-
If required by the assay kit, replace the culture medium with assay buffer.
-
Add the diluted this compound and controls to the respective wells.
-
Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 60-90 minutes).[15]
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for the specified time to allow the signal to develop.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (vehicle control) from all data points.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
ACKR3 Signaling Pathway
The following diagram illustrates the G-protein independent signaling pathway of ACKR3 upon activation by a ligand such as this compound. The primary downstream event is the recruitment of β-arrestin, leading to receptor internalization and activation of the MAPK signaling cascade.
Caption: ACKR3 signaling pathway initiated by this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to follow when encountering inconsistent experimental results with this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GPCR Assay Optimization With Chimeric G Proteins [sbdrugdiscovery.com]
- 3. GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Could This Opioid Scavenger Avert a Crisis? | Technology Networks [technologynetworks.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ACKR3 - Wikipedia [en.wikipedia.org]
- 7. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. sciforum.net [sciforum.net]
- 12. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists | Separation Science [sepscience.com]
- 15. benchchem.com [benchchem.com]
Navigating the Half-Life of ACKR3 Agonists: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on methodologies to extend the in-vivo half-life of peptide-based ACKR3 agonists. Below, you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the therapeutic use of peptide-based ACKR3 agonists?
A1: The primary challenge for peptide-based therapeutics, including ACKR3 agonists, is their short in-vivo half-life. This is mainly due to rapid clearance by the kidneys and degradation by proteases in the bloodstream.[1] This necessitates frequent administration to maintain therapeutic concentrations, which can lead to patient discomfort and reduced compliance.
Q2: What are the most common strategies to increase the half-life of peptide-based drugs?
A2: The three most prevalent and effective strategies for extending the half-life of peptide therapeutics are:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide.[2][3]
-
Fatty Acid Acylation (Lipidation): Conjugation of a fatty acid moiety to the peptide.
-
Fusion to Albumin-Binding Domains (ABDs): Genetically fusing the peptide to a domain that binds to serum albumin.
Q3: How do these half-life extension methods compare in terms of their effectiveness?
A3: The effectiveness of each method can vary depending on the specific peptide and the desired pharmacokinetic profile. The following table provides a comparative summary of these techniques with examples from GLP-1 receptor agonists, which are also peptide hormones and serve as a good reference.
Data Presentation: Comparison of Half-Life Extension Strategies for Peptide Drugs
| Strategy | Mechanism of Action | Typical Half-Life Extension | Key Advantages | Key Disadvantages | Example (GLP-1 Analogs) | Half-Life of Analog |
| PEGylation | Increases hydrodynamic size, reducing renal clearance and protecting from proteolysis.[3] | Several-fold to over 100-fold | Well-established, tunable PEG size, can reduce immunogenicity.[2] | Potential for reduced bioactivity due to steric hindrance, concerns about PEG accumulation with long-term use. | Liraglutide (PEGylated fatty acid) | ~13 hours |
| Fatty Acid Acylation (Lipidation) | Promotes binding to serum albumin, which acts as a carrier and protects the peptide from degradation and clearance.[4] | Significant extension, from hours to days. | Utilizes a natural carrier protein, can be a relatively small modification.[4] | Can increase hydrophobicity leading to aggregation, may require a linker to maintain peptide activity.[5] | Semaglutide | ~1 week |
| Fusion to Albumin-Binding Domains (ABD) | Creates a fusion protein that binds non-covalently to serum albumin, mimicking the benefits of lipidation on a larger scale. | Can extend half-life to several days or even weeks. | High-affinity binding to albumin, can be precisely engineered. | Larger molecular weight may limit tissue penetration, potential for immunogenicity of the fusion partner. | Albiglutide | ~5 days |
Troubleshooting Guides
Guide 1: PEGylation Issues
Q: My PEGylated peptide shows significantly reduced bioactivity. What could be the cause and how can I fix it?
A: This is a common issue often caused by steric hindrance, where the PEG chain blocks the peptide's binding site.
-
Troubleshooting Steps:
-
Site-Specific PEGylation: If you are using random PEGylation (e.g., targeting lysine (B10760008) residues), switch to a site-specific method. Introduce a unique cysteine residue at a location distant from the receptor-binding domain of your peptide agonist. Thiol-reactive PEGs (e.g., PEG-maleimide) can then be used for precise attachment.[6]
-
Vary PEG Size: Experiment with different molecular weights of PEG. A smaller PEG chain may be sufficient to extend the half-life without severely impacting activity.
-
Use a Linker: Incorporate a cleavable or non-cleavable linker between the peptide and the PEG molecule to provide more spatial separation.
-
Q: I am observing significant aggregation of my peptide after the PEGylation reaction. What should I do?
A: Aggregation after PEGylation can be due to increased hydrophobicity or improper reaction conditions.
-
Troubleshooting Steps:
-
Optimize Reaction Buffer: Screen different buffer conditions, including pH and the addition of excipients like arginine or sugars (e.g., sucrose, trehalose) that are known to reduce protein aggregation.
-
Control Protein Concentration: Perform the conjugation reaction at a lower peptide concentration to reduce intermolecular interactions.
-
Purification Strategy: Purify the PEGylated peptide promptly after the reaction using a suitable method like size-exclusion or ion-exchange chromatography to separate aggregates.
-
Guide 2: Fatty Acid Acylation (Lipidation) Challenges
Q: My lipidated peptide is difficult to purify due to its hydrophobicity and aggregation.
A: Increased hydrophobicity is an inherent consequence of lipidation.
-
Troubleshooting Steps:
-
Incorporate a Hydrophilic Linker: Synthesize your peptide with a hydrophilic linker (e.g., a short PEG or a charged amino acid sequence) between the peptide and the fatty acid to improve solubility.
-
Optimize Purification Conditions: Use a reverse-phase HPLC gradient with a lower initial concentration of organic solvent and a more gradual increase. The addition of a small amount of an organic solvent like isopropanol (B130326) to the aqueous phase can sometimes improve solubility.
-
Chaotropic Agents: For initial solubilization before purification, consider using denaturing agents like guanidine (B92328) hydrochloride or urea, which can then be removed during HPLC.
-
Q: The fatty acid is not conjugating efficiently to my peptide.
A: This can be due to issues with the coupling chemistry or steric hindrance.
-
Troubleshooting Steps:
-
Choice of Coupling Reagents: For solid-phase synthesis, ensure you are using a potent coupling reagent like HATU or HBTU for the acylation step.
-
Double Coupling: Perform the fatty acid coupling step twice to drive the reaction to completion.
-
Site of Acylation: If conjugating to a lysine side chain, ensure it is accessible and not buried within the peptide's secondary structure.
-
Guide 3: Albumin-Binding Domain (ABD) Fusion Protein Problems
Q: The expression of my peptide-ABD fusion protein is very low or it forms inclusion bodies.
A: Large fusion proteins can be challenging for expression systems.
-
Troubleshooting Steps:
-
Optimize Expression Conditions: Experiment with different E. coli strains (e.g., BL21(DE3) pLysS), lower induction temperatures (e.g., 16-25°C), and different IPTG concentrations.
-
Solubility Tags: Consider co-expressing the fusion protein with a solubility-enhancing tag, such as SUMO or MBP, which can be cleaved off later.
-
Refolding from Inclusion Bodies: If the protein is in inclusion bodies, develop a protocol for denaturation with agents like guanidine-HCl or urea, followed by a gradual refolding process, often through dialysis or rapid dilution into a refolding buffer.
-
Q: The purified fusion protein does not bind to albumin.
A: This could be due to improper folding of the ABD or steric hindrance.
-
Troubleshooting Steps:
-
Verify ABD Sequence and Structure: Ensure the DNA sequence of the ABD is correct and that the expressed protein is folded properly. Circular dichroism can be used to assess secondary structure.
-
Linker Design: The linker between your peptide agonist and the ABD is crucial. A flexible linker (e.g., (Gly4Ser)n repeats) of sufficient length is often necessary to allow both domains to fold and function independently.
-
Binding Assay Conditions: Confirm that the buffer conditions (pH, salt concentration) of your albumin binding assay (e.g., ELISA, SPR) are appropriate.
-
Experimental Protocols
Protocol 1: Site-Specific Cysteine PEGylation of an ACKR3 Peptide Agonist
This protocol assumes your peptide has been synthesized with a unique cysteine residue for PEGylation.
-
Materials:
-
Lyophilized peptide with a single cysteine residue.
-
Thiol-reactive PEG (e.g., mPEG-maleimide, 20 kDa).
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: L-cysteine.
-
Purification System: Size-Exclusion Chromatography (SEC) column.
-
-
Methodology:
-
Peptide Reduction: Dissolve the peptide in the reaction buffer. Add a 5-fold molar excess of TCEP to reduce any disulfide-bonded peptide dimers. Incubate for 1 hour at room temperature.
-
PEGylation Reaction: Add the mPEG-maleimide to the reduced peptide solution at a 1.5 to 5-fold molar excess. The optimal ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate at 4°C overnight or at room temperature for 2-4 hours. Monitor the reaction progress by RP-HPLC or SDS-PAGE.
-
Quenching: Add a 5-fold molar excess of L-cysteine relative to the mPEG-maleimide to quench any unreacted maleimide (B117702) groups. Incubate for 1 hour.
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG, and quenching reagent using an SEC column.
-
Characterization: Confirm the identity and purity of the PEGylated peptide by SDS-PAGE (will show an increase in molecular weight) and mass spectrometry.
-
Protocol 2: N-terminal Fatty Acid Acylation during Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the addition of a palmitic acid to the N-terminus of a peptide on resin.
-
Materials:
-
Peptide-resin with the final N-terminal Fmoc group removed.
-
Palmitic acid.
-
Coupling Reagent: HBTU/HATU.
-
Base: Diisopropylethylamine (DIEA).
-
Solvent: Dimethylformamide (DMF).
-
-
Methodology:
-
Fmoc Deprotection: Swell the peptide-resin in DMF. Treat with 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Activation of Fatty Acid: In a separate vessel, dissolve palmitic acid (3 equivalents relative to resin substitution) in DMF. Add HBTU/HATU (2.9 equivalents) and DIEA (6 equivalents). Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated fatty acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.
-
Cleavage and Deprotection: Cleave the lipidated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude lipidated peptide by reverse-phase HPLC.
-
Protocol 3: In Vitro Serum Stability Assay
This protocol outlines a general procedure to assess the stability of a modified peptide in serum.
-
Materials:
-
Modified peptide of interest.
-
Human or mouse serum.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching/Precipitation Solution: Acetonitrile with 1% trifluoroacetic acid (TFA).
-
LC-MS system with a C18 column.
-
-
Methodology:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., water, DMSO).
-
Incubation: Thaw the serum at 37°C. In a microcentrifuge tube, add the peptide stock solution to the serum to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (<1%).
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing 3 volumes of ice-cold quenching/precipitation solution. Vortex vigorously for 30 seconds.
-
Centrifugation: Incubate on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated serum proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze it by LC-MS.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of intact peptide remaining is calculated relative to the t=0 time point. The half-life (t½) can then be determined by fitting the data to a one-phase decay model.[7][8]
-
Mandatory Visualizations
Caption: ACKR3 Signaling Pathway upon Agonist Binding.
Caption: Experimental Workflow for Half-Life Extension.
References
- 1. researchgate.net [researchgate.net]
- 2. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analog Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors
Disclaimer: Initial analysis of the topic "LIH383 analog synthesis" has revealed that this compound is an octapeptide agonist of the atypical chemokine receptor ACKR3, with stability issues related to proteolytic degradation.[1][2] The query's focus on improving chemical stability and potency in the context of small molecule synthesis suggests a possible misunderstanding.
Therefore, this technical support center has been developed to address the core scientific query about improving a small molecule inhibitor's stability and potency. We will use a hypothetical monoacylglycerol lipase (B570770) (MAGL) inhibitor, designated "MAGL-i-383," as a representative example. This guide is tailored for researchers aiming to enhance the properties of carbamate-based MAGL inhibitors through analog synthesis.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of action for carbamate-based MAGL inhibitors?
Carbamate-based inhibitors like MAGL-i-383 typically act as irreversible or slowly reversible covalent inhibitors. The carbamate (B1207046) moiety is electrophilic and reacts with the catalytic serine residue (Ser122) in the active site of MAGL. This forms a stable, carbamoylated enzyme, rendering it inactive. The goal of analog synthesis is often to optimize the reactivity of the carbamate for higher potency and selectivity while ensuring sufficient stability in biological matrices.[3][4]
Q2: What are the common stability issues associated with carbamate inhibitors like MAGL-i-383?
The primary stability concern for carbamate-based inhibitors is hydrolysis. This can occur via two main pathways: chemical hydrolysis (e.g., at non-physiological pH) and enzymatic hydrolysis by esterases in plasma and tissues.[3] This degradation reduces the compound's half-life, limiting its effective concentration and duration of action. A key goal is to design analogs with increased resistance to hydrolysis while maintaining on-target potency.
Q3: How does inhibiting MAGL affect cellular signaling?
Monoacylglycerol lipase (MAGL) is the key enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid (AA) and glycerol.[5][6][7] By inhibiting MAGL, the levels of 2-AG increase, leading to enhanced signaling through cannabinoid receptors (CB1 and CB2). Simultaneously, the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins, is reduced.[8][9] This dual action makes MAGL a promising therapeutic target for neurological and inflammatory diseases.[10][11]
Synthesis & Purification Questions
Q4: I am having trouble with the carbamoylation step in my synthesis. What are common pitfalls?
The formation of the carbamate ester is a critical step. Common issues include:
-
Low Yield: Often caused by moisture, which can hydrolyze the reactive intermediates (e.g., isocyanates or acyl chlorides). Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Side Reactions: The alcohol starting material must be pure. Contaminating nucleophiles can compete in the reaction. The choice of base is also critical to avoid side reactions.
-
Poor Reactivity: If using an isocyanate intermediate, electron-withdrawing groups on the starting amine can reduce its nucleophilicity, slowing the reaction.
Q5: My purified analog appears to degrade upon storage in DMSO. Why is this happening and how can I prevent it?
While DMSO is a common solvent, some reactive compounds can be unstable. Degradation in DMSO can be caused by trace amounts of water or impurities.[13] To mitigate this:
-
Use high-purity, anhydrous DMSO.
-
Store stock solutions at -80°C to minimize thermal degradation.
-
Avoid repeated freeze-thaw cycles.
-
For sensitive compounds, consider preparing fresh solutions before each experiment or storing them as a dry powder.[13]
Troubleshooting Guides
Guide 1: Low Yield in Final Synthesis Step
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (TLC shows starting material). | 1. Insufficient reagent stoichiometry.2. Low reaction temperature.3. Deactivated catalyst or reagent. | 1. Re-check calculations and consider adding a slight excess (1.1-1.2 eq.) of the limiting reagent.2. Gradually increase the reaction temperature and monitor by TLC.3. Use a fresh batch of the catalyst/reagent. |
| Multiple spots on TLC plate, low yield of desired product. | 1. Reaction conditions are too harsh (e.g., temperature too high).2. Presence of moisture or other contaminants.3. Incorrect solvent or base. | 1. Run the reaction at a lower temperature for a longer duration.2. Ensure anhydrous conditions and use purified starting materials.3. Screen different solvents or non-nucleophilic bases. |
| Product is lost during workup or purification. | 1. Product is partially water-soluble.2. Product is unstable on silica (B1680970) gel.3. Product is volatile. | 1. Saturate the aqueous layer with brine (NaCl) and perform multiple extractions with the organic solvent.[12]2. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like reverse-phase HPLC.3. Use care during solvent removal; avoid high vacuum or excessive heat.[12] |
Guide 2: Inconsistent IC50 Values in Potency Assay
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells. | 1. Compound precipitation at high concentrations.2. Inaccurate pipetting.3. Compound aggregation. | 1. Check the solubility of the compound in the assay buffer. Lower the top concentration if necessary.2. Calibrate pipettes and ensure proper mixing.3. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[14] |
| IC50 value is much weaker than expected. | 1. Compound degradation in assay buffer.2. Inactive batch of enzyme.3. Interference with assay signal (e.g., autofluorescence). | 1. Perform a stability check of the compound in the assay buffer over the experiment's time course.2. Validate enzyme activity with a known potent inhibitor as a positive control.3. Run a control experiment with the compound in the absence of the enzyme to check for background signal.[14] |
| IC50 value changes depending on incubation time. | 1. The compound is an irreversible or slow-binding inhibitor.2. The compound is unstable and degrading over time. | 1. This is expected for covalent inhibitors. Standardize the pre-incubation time between the enzyme and inhibitor across all experiments for consistent results.2. Shorten the assay time or identify conditions to improve compound stability. |
Data Presentation: Comparison of MAGL-i-383 and Analogs
The following table summarizes hypothetical data for the parent compound, MAGL-i-383, and two rationally designed analogs aimed at improving potency and metabolic stability.
| Compound | Modification | MAGL Potency (IC50, nM) | Human Plasma Stability (t1/2, min) | Human Liver Microsome Stability (t1/2, min) |
| MAGL-i-383 | Parent Scaffold | 55 | 25 | 15 |
| Analog A | Bioisosteric replacement of a labile ester with an amide | 70 | 110 | 65 |
| Analog B | Introduction of a fluorine atom to block metabolic soft spot | 40 | 30 | 95 |
Table 1: Comparative in vitro data for hypothetical MAGL inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of Carbamate Moiety via Isocyanate Intermediate
-
Preparation: Under an inert atmosphere (N2), dissolve the starting alcohol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Isocyanate Formation: In a separate flask, dissolve the corresponding amine (1.1 eq.) in anhydrous DCM. Add triphosgene (B27547) (0.4 eq.) portion-wise at 0°C. Stir for 1 hour, allowing the reaction to slowly warm to room temperature.
-
Carbamate Formation: Add the solution of the starting alcohol to the freshly prepared isocyanate solution at room temperature. Add a non-nucleophilic base such as triethylamine (B128534) (TEA) (1.5 eq.).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH4Cl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: MAGL Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and literature methods.[15][16]
-
Reagent Preparation: Prepare a 1X Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA). Dilute human recombinant MAGL enzyme and the fluorogenic substrate to their working concentrations in the assay buffer.
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into a 96-well black plate. Include "enzyme-only" (100% activity) and "buffer-only" (background) controls.
-
Enzyme Incubation: Add the diluted MAGL enzyme solution to all wells except the background controls. Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the MAGL substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., Ex/Em = 360/465 nm) every minute for 10-15 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the rates to the "enzyme-only" control and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Human Plasma Stability Assay
-
Preparation: Thaw human plasma at 37°C.
-
Compound Incubation: Add the test compound (from a concentrated stock in DMSO or acetonitrile) to the pre-warmed plasma to a final concentration of 1 µM. The final organic solvent concentration should be less than 1%.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.
-
Quenching: Immediately quench the enzymatic activity by adding the aliquot to a tube containing 3 volumes of ice-cold acetonitrile (B52724) with an internal standard.
-
Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.
-
Data Analysis: Quantify the peak area of the parent compound relative to the internal standard at each time point. Plot the natural log of the remaining parent compound concentration versus time. The slope of this line (k) is used to calculate the half-life (t1/2 = 0.693 / k).
Mandatory Visualizations
Caption: Simplified MAGL signaling pathway in the endocannabinoid system.
Caption: Workflow for analog synthesis, evaluation, and optimization.
Caption: Logic tree for troubleshooting low synthesis yield.
References
- 1. sciforum.net [sciforum.net]
- 2. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. How To [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to ACKR3 Ligands: LIH383, Conolidine, and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LIH383 with other known atypical chemokine receptor 3 (ACKR3) ligands, including the natural alkaloid conolidine (B15126589). The information presented herein is supported by experimental data to facilitate objective evaluation of these compounds for research and drug development purposes.
Introduction to ACKR3 and its Ligands
Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including immune responses, cancer progression, and neurological function. Unlike typical GPCRs, ACKR3 does not primarily signal through G proteins. Instead, its activation predominantly leads to the recruitment of β-arrestin, a key mechanism in the regulation of the opioid system. ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins, thereby reducing their availability to classical opioid receptors.[1][2] Ligands that modulate ACKR3 activity can, therefore, influence endogenous opioid signaling, presenting a novel therapeutic strategy for pain management and mood disorders.[3][4]
This guide focuses on a comparative analysis of this compound, a potent synthetic peptide, and conolidine, a natural indole (B1671886) alkaloid, along with other notable ACKR3 ligands.
Quantitative Comparison of ACKR3 Ligands
The following table summarizes the available quantitative data for various ACKR3 ligands, primarily focusing on their potency in inducing β-arrestin recruitment, a hallmark of ACKR3 activation.
| Ligand | Type | Target Species | Assay Type | Parameter | Value | Reference(s) |
| This compound | Synthetic Peptide | Human | β-arrestin recruitment | EC50 | 0.61 nM | [1] |
| Conolidine | Natural Alkaloid | Human | β-arrestin recruitment | EC50 | ~27 µM | [3] |
| RTI-5152-12 | Synthetic Small Molecule | Human | β-arrestin recruitment | Potency | 15-fold > Conolidine | [3][5] |
| CXCL12 | Endogenous Chemokine | Human | β-arrestin recruitment | EC50 | 1.2 nM | [1] |
| CXCL11 | Endogenous Chemokine | Human | β-arrestin recruitment | EC50 | 2.2 nM | [1] |
| VUF15485 | Synthetic Small Molecule | Human | β-arrestin recruitment | pEC50 | 7.6 | [6][7][8] |
| VUF15485 | Synthetic Small Molecule | Human | Radioligand Binding | pIC50 | 8.3 | [6][7] |
| VUF15485 | Synthetic Small Molecule | Human | Radioligand Binding | Kd | 8.2 nM | [6][7][8] |
| CCX771 | Synthetic Small Molecule | Human | β-arrestin recruitment | - | Agonist activity | [3][9] |
Signaling Pathways and Experimental Workflows
ACKR3 Signaling Pathway
ACKR3 activation by ligands like this compound and conolidine initiates a β-arrestin-biased signaling cascade. This pathway is distinct from classical G protein-mediated signaling. The binding of a ligand to ACKR3 promotes the recruitment of β-arrestin to the receptor's intracellular domain. This interaction can lead to receptor internalization and subsequent downstream signaling events, including the modulation of the MAPK/ERK pathway. A key function of ACKR3 is the scavenging of endogenous opioid peptides, which, upon ligand binding and internalization, are targeted for degradation. This reduction in extracellular opioid peptides modulates the activity of classical opioid receptors.
Caption: ACKR3 signaling cascade upon ligand binding.
Experimental Workflow: β-Arrestin Recruitment Assay
The recruitment of β-arrestin to ACKR3 is a primary method for quantifying ligand activity. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) and PathHunter® assays are commonly employed for this purpose. The general workflow involves co-expressing a luciferase-tagged ACKR3 and a fluorescently-tagged β-arrestin in a suitable cell line. Ligand binding brings the donor (luciferase) and acceptor (fluorophore) molecules into close proximity, resulting in a detectable energy transfer.
Caption: Workflow for a β-arrestin recruitment assay.
Detailed Experimental Protocols
β-Arrestin Recruitment Assay (NanoBiT®/BRET)
This protocol is adapted from methodologies described for ACKR3 ligand characterization.[1][10][11][12][13]
Objective: To quantify the potency (EC50) of test compounds in inducing β-arrestin recruitment to ACKR3.
Materials:
-
U87 or HEK293T cells
-
Expression vectors for ACKR3 fused to a NanoLuc® luciferase subunit (e.g., LgBiT) and β-arrestin-1/2 fused to the complementary subunit (e.g., SmBiT).
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
Transfection reagent (e.g., PEI).
-
Nano-Glo® Live Cell Reagent.
-
Test ligands (this compound, conolidine, etc.) dissolved in an appropriate vehicle.
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Seed U87 or HEK293T cells in 10 cm dishes.
-
Co-transfect cells with the ACKR3-LgBiT and SmBiT-β-arrestin expression vectors using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Plating:
-
24 hours post-transfection, detach the cells and resuspend them in assay medium.
-
Plate the cells into white, opaque 96-well plates at an optimized density.
-
-
Ligand Addition:
-
Prepare serial dilutions of the test ligands.
-
Add the Nano-Glo® Live Cell Reagent to the cells and incubate according to the manufacturer's protocol.
-
Add the diluted ligands to the wells.
-
-
Signal Measurement:
-
Measure luminescence at various time points or after a fixed incubation period (e.g., 15-30 minutes) at 37°C using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Plot the normalized data against the ligand concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
Ligand Binding Assay (Flow Cytometry)
This protocol is based on competitive binding assays using fluorescently labeled ligands.[14][15][16]
Objective: To determine the binding affinity of unlabeled test compounds by measuring their ability to compete with a fluorescently labeled ligand for binding to ACKR3.
Materials:
-
ACKR3-expressing cells (e.g., U87-ACKR3).
-
Fluorescently labeled ACKR3 ligand (e.g., CXCL12-AF647).
-
Unlabeled test ligands.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest ACKR3-expressing cells and resuspend them in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
-
Competition Reaction:
-
In a 96-well plate, add a fixed, subsaturating concentration of the fluorescently labeled ligand to each well.
-
Add serial dilutions of the unlabeled test compounds to the wells.
-
Incubate the plate on ice or at 4°C for 1-2 hours to prevent receptor internalization.
-
-
Washing:
-
Wash the cells with cold assay buffer to remove unbound ligand.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the unlabeled ligand.
-
Plot the percentage of specific binding against the log concentration of the unlabeled ligand and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
ERK Phosphorylation Assay (Western Blot)
This protocol outlines the detection of ERK1/2 phosphorylation downstream of ACKR3 activation.[17][18][19]
Objective: To qualitatively or semi-quantitatively assess the activation of the MAPK/ERK signaling pathway following ACKR3 stimulation.
Materials:
-
ACKR3-expressing cells.
-
Serum-free cell culture medium.
-
Test ligands.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Plate ACKR3-expressing cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours.
-
Stimulate the cells with test ligands at various concentrations for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
-
Conclusion
This compound emerges as a highly potent ACKR3 agonist, exhibiting sub-nanomolar efficacy in β-arrestin recruitment assays. In contrast, the natural product conolidine demonstrates significantly lower potency, acting in the micromolar range. However, synthetic analogs of conolidine, such as RTI-5152-12, show markedly improved activity. The diverse range of ACKR3 ligands, from endogenous chemokines to synthetic small molecules, underscores the growing interest in this receptor as a therapeutic target. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of novel ACKR3 modulators, facilitating the development of next-generation therapeutics for pain, inflammation, and cancer.
References
- 1. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The natural analgesic conolidine targets the newly identified opioid scavenger ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 5. RTI-5152-12 - Wikipedia [en.wikipedia.org]
- 6. Pharmacological Characterization and Radiolabeling of VUF15485, a High-Affinity Small-Molecule Agonist for the Atypical Chemokine Receptor ACKR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. NanoBiT® β-Arrestin Recruitment Starter Kit [promega.com]
- 14. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dimeric form of CXCL12 binds to atypical chemokine receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LIH383 and CCX771 in Modulating ACKR3 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key modulators of the Atypical Chemokine Receptor 3 (ACKR3), the peptide agonist LIH383 and the small molecule antagonist CCX771. We present a summary of their performance based on available experimental data, detail the experimental protocols used for their characterization, and visualize the relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Introduction to ACKR3 Modulation
Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, is a non-canonical G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including development, inflammation, and cancer. Unlike typical GPCRs, ACKR3 does not primarily signal through G proteins. Instead, its main functions are to bind and sequester a range of ligands, including the chemokine CXCL12 and various endogenous opioid peptides, a process referred to as scavenging.[1][2][3] This scavenging activity modulates the extracellular concentration of these ligands, thereby influencing the signaling of their conventional receptors, such as CXCR4 for CXCL12 and classical opioid receptors.[2][4] ACKR3 activation by ligands predominantly triggers the recruitment of β-arrestin, leading to receptor internalization and initiation of G protein-independent signaling pathways.[1][5][6]
The ability to modulate ACKR3 activity with specific ligands offers significant therapeutic potential. This guide focuses on two such modulators, this compound and CCX771, which, despite both targeting ACKR3, exhibit distinct mechanisms of action and downstream effects.
Comparative Data of this compound and CCX771
The following table summarizes the key characteristics and quantitative data for this compound and CCX771 based on published studies.
| Feature | This compound | CCX771 |
| Molecule Type | Octapeptide | Small Molecule |
| Mechanism of Action | Potent and selective agonist | Antagonist |
| Primary Effect on ACKR3 | Induces β-arrestin recruitment and blocks scavenging function | Inhibits ligand binding and scavenging function |
| Potency (β-arrestin recruitment) | EC50 = 0.61 nM[5] | Described as an antagonist, EC50 for β-arrestin recruitment not applicable in the same context. |
| Downstream Consequence | Increases availability of endogenous opioid peptides, potentiating their effects.[4][7] | Increases availability of CXCL12, enhancing CXCR4 signaling.[8] |
| Therapeutic Potential | Analgesia, treatment of depression and other opioid-related disorders.[7][9][10] | Promotion of remyelination, anxiolytic effects.[4][8] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and CCX771 on ACKR3 can be understood by examining their influence on the receptor's signaling and scavenging functions.
ACKR3 Signaling and Scavenging Pathway
ACKR3's primary role is to regulate the extracellular environment by internalizing and degrading its ligands. Upon ligand binding, ACKR3 is phosphorylated by G protein-coupled receptor kinases (GRKs), which then promotes the recruitment of β-arrestin. This leads to receptor internalization and subsequent sorting of the ligand for degradation, while the receptor can be recycled back to the cell surface.[1][2][3]
Modulation by this compound
This compound acts as a potent agonist, strongly inducing the recruitment of β-arrestin to ACKR3.[5] By binding to the receptor, it effectively occupies it, thereby preventing the binding and subsequent scavenging of endogenous opioid peptides. This leads to an increased concentration of these peptides in the extracellular space, making them more available to activate their classical opioid receptors and produce analgesic and other effects.[4][7]
Modulation by CCX771
CCX771, in contrast, is an antagonist of ACKR3. It is thought to bind to the receptor in a way that prevents the binding of ligands like CXCL12. By inhibiting the scavenging function of ACKR3, CCX771 increases the local concentration of CXCL12.[8] This elevated CXCL12 level can then lead to enhanced activation of its primary signaling receptor, CXCR4, which is involved in processes such as cell migration and proliferation.[8][11]
Experimental Protocols
The characterization of this compound and CCX771 and their effects on ACKR3 activity relies on a set of key in vitro and cell-based assays.
β-Arrestin Recruitment Assay
This assay is fundamental for assessing the activation of ACKR3, as the receptor preferentially signals through the β-arrestin pathway.[5]
Objective: To measure the recruitment of β-arrestin to ACKR3 upon ligand stimulation.
Methodology:
-
Cell Line: A host cell line (e.g., U87 glioblastoma cells or HEK293) is engineered to stably or transiently express ACKR3.[12][13]
-
Reporter System: A reporter system, such as β-galactosidase complementation (e.g., PathHunter assay) or Bioluminescence Resonance Energy Transfer (BRET), is used.[14][15] In these systems, ACKR3 and β-arrestin are tagged with complementary fragments of a reporter enzyme or with a donor/acceptor pair for energy transfer.
-
Stimulation: The cells are treated with varying concentrations of the test compound (e.g., this compound or CXCL12 as a positive control).
-
Detection: Upon ligand-induced interaction between ACKR3 and β-arrestin, the reporter fragments come into close proximity, generating a detectable signal (chemiluminescence or BRET).
-
Data Analysis: The signal intensity is measured and plotted against the ligand concentration to determine potency (EC50) for agonists. For antagonists like CCX771, their ability to inhibit agonist-induced β-arrestin recruitment would be measured.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ACKR3 - Wikipedia [en.wikipedia.org]
- 7. sciforum.net [sciforum.net]
- 8. Targeting CXCR7/ACKR3 as a therapeutic strategy to promote remyelination in the adult central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 10. researchluxembourg.portals.in-part.com [researchluxembourg.portals.in-part.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
LIH383: A Comparative Analysis of its High Selectivity for the Atypical Chemokine Receptor ACKR3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel octapeptide LIH383, highlighting its remarkable selectivity for the atypical chemokine receptor 3 (ACKR3) over classical opioid receptors. The following sections present quantitative data, experimental methodologies, and signaling pathway diagrams to objectively assess its performance and potential as a selective therapeutic agent.
Introduction
This compound is a synthetic octapeptide agonist derived from the opioid peptide adrenorphin.[1] It was developed as a highly potent and selective ligand for the atypical chemokine receptor ACKR3, also known as CXCR7.[1][2] Unlike classical opioid receptors, ACKR3 does not couple to G-proteins for signaling but primarily functions as a scavenger receptor for a broad range of endogenous opioid peptides, including enkephalins and dynorphins.[3][4] By binding to and modulating ACKR3, this compound prevents the capture of these endogenous opioids, thereby increasing their availability to interact with classical opioid receptors and potentiating their natural analgesic and mood-modulating effects.[4][5] This unique mechanism of action presents a promising therapeutic strategy for pain, depression, and other opioid-related disorders, potentially avoiding the side effects associated with direct agonism of classical opioid receptors.[2][5][6]
Data Presentation: Quantitative Comparison of this compound's Receptor Selectivity
The selectivity of this compound for ACKR3 has been demonstrated through functional assays that measure β-arrestin recruitment. The data clearly indicates that this compound is a potent agonist for ACKR3 with no significant activity at the mu-opioid receptor (MOR), delta-opioid receptor (DOR), kappa-opioid receptor (KOR), or nociceptin/orphanin FQ peptide receptor (NOP).
| Compound | Receptor | Agonist Activity (EC50, nM) |
| This compound | hACKR3 | 0.61 [7][8] |
| hMOR | >3000[7] | |
| hDOR | >3000[7] | |
| hKOR | >3000[7] | |
| hNOP | >3000[7] |
EC50 (Half-maximal effective concentration) values were determined using a β-arrestin-1 recruitment assay. A lower EC50 value indicates higher potency. Data is presented as the mean from multiple independent experiments.[7]
To provide a broader context of opioid ligand interactions, the following table summarizes the activity of various opioid modulators on ACKR3 and the classical opioid receptors. This further emphasizes the unique selectivity profile of this compound.
| Opioid Modulator | Concentration | ACKR3 (% agonist activity) | MOR (% agonist activity) | DOR (% agonist activity) | KOR (% agonist activity) | NOP (% agonist activity) |
| Met-enkephalin | 1 µM | 91.3 | 98.7 | 99.3 | 2.5 | 0 |
| Dynorphin A | 1 µM | 85.5 | 86.8 | 90.8 | 99.5 | 0.9 |
| Nociceptin | 1 µM | 71.9 | 0.8 | 1.1 | 0.5 | 99.7 |
| Morphine | 10 µM | 0 | 99.2 | 0 | 0 | 0 |
| DAMGO | 1 µM | 0 | 99.8 | 0 | 0 | 0 |
| DPDPE | 1 µM | 0 | 0 | 99.6 | 0 | 0 |
| U-50,488 | 1 µM | 0 | 0 | 0 | 99.1 | 0 |
Data represents the percentage of agonist activity in a β-arrestin-1 recruitment assay relative to a reference agonist for each receptor. The data is adapted from studies performed in U87 cells.[7]
Experimental Protocols
The validation of this compound's selectivity relies on robust and specific experimental methodologies. The primary assay used is the β-arrestin recruitment assay, which is well-suited for studying ACKR3 function due to its β-arrestin-biased signaling.[3]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the receptor upon ligand binding, a key step in the signaling pathway of ACKR3.
Objective: To determine the agonist activity and potency (EC50) of this compound at ACKR3 and classical opioid receptors.
Cell Line: U87 glioblastoma cells, which endogenously express ACKR3, or other suitable cell lines engineered to express the receptor of interest.[7]
Principle: The assay utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET). The receptor is fused to a BRET donor (e.g., Renilla luciferase), and β-arrestin is fused to a BRET acceptor (e.g., YFP). Upon ligand-induced receptor activation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and resulting in an increase in the BRET signal.
Procedure:
-
Cell Culture and Transfection: Cells are cultured in appropriate media. For receptors not endogenously expressed, cells are transiently transfected with plasmids encoding the receptor-BRET donor and β-arrestin-BRET acceptor fusion proteins.
-
Assay Preparation: On the day of the experiment, cells are harvested, washed, and resuspended in assay buffer.
-
Ligand Stimulation: Cells are distributed into a microplate. A dilution series of the test compound (this compound) or reference agonists is added to the wells.
-
Signal Detection: The BRET substrate (e.g., coelenterazine (B1669285) h) is added, and the plate is read using a BRET-compatible microplate reader that measures the emission from both the donor and acceptor.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The data is then normalized to the response of a reference agonist and plotted against the ligand concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling mechanisms of ACKR3 and classical opioid receptors, as well as a typical experimental workflow.
Caption: ACKR3 signaling pathway initiated by ligand binding.
Caption: Classical G-protein coupled opioid receptor signaling.
Caption: Workflow for the β-arrestin recruitment BRET assay.
Conclusion
The experimental data unequivocally demonstrates that this compound is a highly potent and selective agonist for the atypical chemokine receptor ACKR3. Its subnanomolar potency at ACKR3, combined with a lack of activity at classical opioid receptors (MOR, DOR, KOR, and NOP) at concentrations up to 3 µM, underscores its exceptional selectivity.[7] This high degree of selectivity makes this compound a valuable research tool for elucidating the physiological roles of ACKR3 and a promising lead compound for the development of a new class of therapeutics for pain and affective disorders. By indirectly modulating the endogenous opioid system, this compound offers a novel approach that may be devoid of the adverse effects associated with direct-acting opioid agonists.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 3. ACKR3 - Wikipedia [en.wikipedia.org]
- 4. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Could This Opioid Scavenger Avert a Crisis? | Technology Networks [technologynetworks.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
A Comparative Analysis of LIH383 and RTI-5152-12: Novel Modulators of the Atypical Chemokine Receptor ACKR3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two novel research compounds, LIH383 and RTI-5152-12. Both molecules target the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, a key regulator of the endogenous opioid system. This document summarizes their chemical properties, pharmacological performance based on available experimental data, and the methodologies of the key experiments cited.
Core Compound Characteristics
This compound is a potent and selective octapeptide agonist of ACKR3, derived from the endogenous opioid peptide adrenorphin[1]. In contrast, RTI-5152-12 is a synthetic small-molecule agonist of ACKR3, developed as an analog of the natural analgesic alkaloid conolidine[2][3]. Both compounds exhibit a novel mechanism of action by acting as "scavengers" of endogenous opioid peptides. By binding to ACKR3, they prevent the receptor from sequestering naturally released opioids, thereby increasing their availability to bind to classical opioid receptors (μ, δ, and κ) and potentiating their analgesic effects[1][2].
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and RTI-5152-12, facilitating a direct comparison of their fundamental properties and in vitro efficacy.
Table 1: Chemical and Physical Properties
| Property | This compound | RTI-5152-12 |
| Molecular Formula | C45H72N16O8S | C21H28N2O |
| Molar Mass | 997.24 g/mol | 324.468 g/mol |
| Compound Class | Octapeptide | Synthetic Small Molecule |
| Source | Derived from Adrenorphin | Derived from Conolidine (B15126589) |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide | [(3E,4R)-3-ethylidene-1-pentylpiperidin-4-yl]-(1H-indol-2-yl)methanone |
Table 2: In Vitro Pharmacological Data
| Parameter | This compound | RTI-5152-12 |
| Target | Atypical Chemokine Receptor 3 (ACKR3/CXCR7) | Atypical Chemokine Receptor 3 (ACKR3/CXCR7) |
| Mechanism of Action | ACKR3 Agonist; Opioid Scavenger | ACKR3 Agonist; Opioid Scavenger |
| β-Arrestin Recruitment (EC50) | 0.61 nM[4][5] | 15-fold more potent than conolidine[2][6] |
| G Protein Signaling | Does not trigger typical G protein signaling[5] | Not reported, but assumed to be β-arrestin biased like other ACKR3 agonists |
Table 3: In Vivo and Pharmacokinetic Data
| Parameter | This compound | RTI-5152-12 |
| Reported In Vivo Effect | Significant analgesic effects in the formalin test[7] | Preclinical development for the treatment of pain[2] |
| Pharmacokinetics | Half-life of less than two minutes in rat plasma[7] | Not reported |
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound and RTI-5152-12.
β-Arrestin Recruitment Assay
The potency of this compound and RTI-5152-12 in activating ACKR3 is primarily determined using a β-arrestin recruitment assay. The PathHunter® assay (DiscoverX) is a common platform for this purpose[6][8].
Objective: To measure the ability of a compound to induce the recruitment of β-arrestin to ACKR3, indicating receptor activation.
Methodology:
-
Cell Culture: CHO-K1 or U2OS cells stably co-expressing ACKR3 fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag are used.
-
Compound Preparation: Test compounds (this compound or RTI-5152-12) are serially diluted to various concentrations.
-
Assay Procedure:
-
Cells are seeded in 384-well plates and incubated.
-
Diluted compounds are added to the cells and incubated for a defined period (e.g., 90 minutes) at 37°C.
-
A detection reagent containing the enzyme substrate is added.
-
-
Data Acquisition: The enzyme fragment complementation (EFC) reaction produces a chemiluminescent signal that is proportional to the amount of β-arrestin2 recruited to the receptor. The signal is read using a luminometer.
-
Data Analysis: The data is normalized to a reference agonist and plotted as a concentration-response curve to determine the EC50 value.
Formalin Test for Analgesia
The in vivo analgesic efficacy of this compound was assessed using the formalin test, a widely used model of tonic pain[7].
Objective: To evaluate the analgesic properties of a compound against a biphasic pain response induced by formalin injection.
Methodology:
-
Animal Model: The test is typically conducted in mice or rats.
-
Acclimatization: Animals are habituated to the testing environment to minimize stress-induced responses.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: Following injection, the animal's behavior is observed for a set period (e.g., 30-60 minutes). The time spent licking, biting, or flinching the injected paw is recorded.
-
Data Analysis: The pain response is biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes). The analgesic effect of the compound is determined by its ability to reduce the duration of nociceptive behaviors in one or both phases compared to the vehicle-treated group[9].
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of ACKR3 modulation by this compound and RTI-5152-12 and a typical experimental workflow for their characterization.
Caption: ACKR3 signaling pathway modulated by this compound and RTI-5152-12.
Caption: Experimental workflow for the comparative analysis of this compound and RTI-5152-12.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. RTI-5152-12 - Wikipedia [en.wikipedia.org]
- 3. New Study Further Advances the Treatment of Chronic Pain | RTI [rti.org]
- 4. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The natural analgesic conolidine targets the newly identified opioid scavenger ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciforum : Event management platform [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. Modified formalin test: characteristic biphasic pain response - PubMed [pubmed.ncbi.nlm.nih.gov]
LIH383: A Comprehensive Guide to its Cross-Reactivity with Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
LIH383 has emerged as a molecule of significant interest in the field of pharmacology, primarily due to its potent and selective action on the atypical chemokine receptor ACKR3, also known as CXCR7.[1][2] This guide provides an objective comparison of this compound's interaction with ACKR3 relative to other chemokine receptors, supported by available experimental data.
High Selectivity for ACKR3
This compound is an octapeptide agonist that demonstrates high potency and selectivity for the atypical chemokine receptor ACKR3.[2] Its primary mechanism of action involves the efficient recruitment of β-arrestin to ACKR3, without initiating typical G protein signaling cascades.[3] This selective agonism makes this compound a valuable tool for studying the nuanced roles of ACKR3 in various physiological and pathological processes.
Experimental data from studies, including the seminal work by Meyrath et al. (2020) in Nature Communications, have established the high selectivity of this compound. These studies evaluated its activity on ACKR3 in comparison to other classical opioid receptors and all other chemokine receptors known to recruit β-arrestin.
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound's activity, highlighting its potent effect on ACKR3.
| Receptor | Ligand | Parameter | Value (nM) | Reference |
| ACKR3 (CXCR7) | This compound | EC50 | 0.61 | [3] |
Note: While comprehensive quantitative data for this compound's activity against a full panel of other chemokine receptors is not publicly available in a tabulated format, the research literature consistently emphasizes its high selectivity for ACKR3. The primary screening method used to establish this selectivity is the β-arrestin recruitment assay.
Experimental Protocols
The selectivity of this compound is primarily determined through β-arrestin recruitment assays. Below is a detailed methodology for a typical assay used in such studies.
β-Arrestin-1 Recruitment Assay
This assay quantifies the recruitment of β-arrestin-1 to the target receptor upon ligand binding.
1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK293) or U87 glioma cells are commonly used.
- Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
- For the assay, cells are transiently co-transfected with plasmids encoding the chemokine receptor of interest and a β-arrestin-1 fusion protein (e.g., β-arrestin-1-Renilla luciferase).
2. Assay Procedure:
- Transfected cells are seeded into 96-well plates and incubated for 24-48 hours.
- On the day of the experiment, the culture medium is replaced with a serum-free medium.
- This compound is serially diluted to various concentrations and added to the cells.
- The cells are incubated with this compound for a specific period (e.g., 60-90 minutes) at 37°C in a CO2 incubator.
3. Detection and Data Analysis:
- A chemiluminescent substrate for the luciferase is added to the wells.
- The luminescence signal, which is proportional to the amount of β-arrestin-1 recruited to the receptor, is measured using a luminometer.
- The data is normalized to the maximum response induced by a known agonist for each receptor (positive control) or to the response of cells not treated with the ligand (negative control).
- Dose-response curves are generated, and the EC50 values are calculated using non-linear regression analysis.
Visualizing the Process and Pathway
To better understand the experimental workflow and the signaling pathway of ACKR3, the following diagrams are provided.
Conclusion
The available data strongly indicates that this compound is a highly selective agonist for the atypical chemokine receptor ACKR3. Its mode of action, centered on β-arrestin recruitment without G protein activation, distinguishes it from ligands of classical chemokine receptors. This high selectivity makes this compound an invaluable research tool for dissecting the specific functions of ACKR3 and a promising candidate for the development of targeted therapeutics. Further studies providing a comprehensive quantitative analysis of its binding profile against all chemokine receptors would be beneficial for a complete understanding of its cross-reactivity.
References
LIH383: A Novel Approach to Analgesia by Modulating Endogenous Opioids
A new investigational peptide, LIH383, is showing promise in preclinical studies for its novel mechanism of action in pain relief. By targeting the atypical chemokine receptor ACKR3, this compound enhances the body's own pain-fighting capabilities, offering a potential alternative to conventional opioid analgesics.
Developed by researchers at the Luxembourg Institute of Health (LIH), this compound is an octapeptide that acts as a potent and selective agonist of ACKR3.[1] This receptor functions as a "scavenger" for endogenous opioid peptides, such as enkephalins, dynorphins, and nociceptin, effectively reducing their availability to bind to classical opioid receptors and exert their analgesic effects.[1][2][3] this compound blocks this scavenging activity, thereby increasing the concentration of these natural painkillers in the central nervous system and potentiating their pain-relieving and mood-regulating properties.[3][4][5]
Comparative Analgesic Effects in a Tonic Pain Model
Initial studies have validated the analgesic properties of this compound in the formalin test, a widely used model of tonic, persistent pain in rodents. In this model, this compound demonstrated significant analgesic effects, highlighting its potential in managing continuous pain states.[2]
While comprehensive head-to-head comparative data with traditional analgesics like morphine or non-steroidal anti-inflammatory drugs (NSAIDs) in various pain models is still emerging, the unique mechanism of this compound suggests a potentially different side-effect profile and a new therapeutic strategy for pain management.[4][6]
Below is a summary of the antinociceptive action of this compound and other ACKR3 modulators in the formalin pain model, based on available preliminary data.
| Compound | Class | Dose | Phase I (Neurogenic Pain) % Inhibition | Phase II (Inflammatory Pain) % Inhibition |
| This compound | ACKR3 Agonist | 10 mg/kg | Not Reported | Significant Reduction |
| VUF11207 | ACKR3 Agonist | Not Reported | Not Reported | Moderate Reduction |
| ACT-1004-1239 | ACKR3 Antagonist | Not Reported | Not Reported | Pronounced Reduction |
Note: This table is a representation based on qualitative descriptions from conference abstracts and may not reflect the full quantitative results of peer-reviewed studies.
Experimental Protocols
Formalin-Induced Pain Model
The formalin test is a standard preclinical model to assess the efficacy of analgesic compounds. The methodology typically involves the following steps:
-
Animal Subjects: Male Sprague-Dawley rats or Swiss Webster mice are commonly used. Animals are acclimatized to the testing environment to minimize stress-induced analgesia.
-
Drug Administration: this compound or a vehicle control is administered, often via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a predetermined time before the formalin injection.
-
Induction of Pain: A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of one hind paw.
-
Behavioral Observation: Following the injection, the animal's behavior is observed for a set period (e.g., 60 minutes). The time spent licking, biting, or flinching the injected paw is recorded. This response occurs in two distinct phases:
-
Phase I (0-5 minutes): An acute, neurogenic pain response caused by direct activation of nociceptors.
-
Phase II (15-60 minutes): A tonic, inflammatory pain response involving the release of inflammatory mediators.
-
-
Data Analysis: The total time spent exhibiting pain behaviors in each phase is calculated and compared between the drug-treated and control groups to determine the analgesic effect.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the general workflow for its evaluation in a pain model can be visualized through the following diagrams.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating analgesic efficacy.
Future Directions
The development of this compound represents a significant step towards a new class of analgesics that leverage the body's endogenous pain-modulating systems.[4] Further research is needed to fully characterize its efficacy in a broader range of pain models, including neuropathic and visceral pain, and to establish its safety and pharmacokinetic profile. Comparative studies against standard-of-care analgesics will be crucial in determining the therapeutic potential and clinical niche for this novel compound. The modulation of the ACKR3 receptor opens up exciting new avenues for the treatment of pain and potentially other conditions influenced by the endogenous opioid system, such as depression and anxiety.[5][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sciforum : Event management platform [sciforum.net]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. LIH-made compound leads to discovery on how drug targets work » Luxembourg Institute of Health [lih.lu]
- 5. Novel molecule: New hope for the treatment of pain and depression - FNR [fnr.lu]
- 6. Renewed hope for treatment of pain and depression » Luxembourg Institute of Health [lih.lu]
A Comparative Guide to the Binding Affinities of LIH383 and VUF15485 for ACKR3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two prominent ligands, LIH383 and VUF15485, for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. ACKR3 is a key drug target implicated in various physiological and pathological processes, including cancer, inflammation, and development. Understanding the binding characteristics of its ligands is crucial for the development of novel therapeutics.
Quantitative Binding Affinity and Functional Potency
The binding affinities and functional potencies of this compound and VUF15485 for ACKR3 have been determined through various experimental assays. A summary of the key quantitative data is presented below.
| Ligand | Assay Type | Cell Line | Radioligand/Tracer | Parameter | Value | Reference |
| VUF15485 | Competition Binding | HEK293T | [125I]CXCL12 | pIC50 | 8.3 | [1][2] |
| Saturation Binding | HEK293T | [3H]VUF15485 | Kd | 8.2 nM | [1][2] | |
| β-arrestin2 Recruitment | HEK293T | - | pEC50 | 7.6 | [1][2] | |
| This compound | β-arrestin Recruitment | U87 | - | EC50 | 0.61 nM | [3][4] |
| Competition Binding | U87-ACKR3 | CXCL12-AF647 | - | Competes at low nM concentrations | [4][5] |
Note: A direct comparison of binding affinity (Kd or Ki) is most accurate when determined using the same assay. The available data for this compound primarily characterizes its functional potency (EC50) in a β-arrestin recruitment assay, which is a measure of its ability to elicit a cellular response. While it is a potent competitor, a direct radioligand-derived Ki value was not found in the reviewed literature.
Experimental Methodologies
The following sections detail the experimental protocols used to determine the binding and functional parameters of this compound and VUF15485.
Radioligand Competition Binding Assay (for VUF15485)
This assay measures the ability of a test compound (VUF15485) to displace a radiolabeled ligand ([125I]CXCL12) from its receptor (ACKR3).
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured and transiently transfected with a plasmid encoding human ACKR3.
-
Membrane Preparation: Cell membranes expressing ACKR3 are prepared from the transfected cells.
-
Binding Reaction: The membranes are incubated with a fixed concentration of the radioligand [125I]CXCL12 and varying concentrations of the unlabeled competitor, VUF15485.
-
Separation and Detection: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity retained on the filter is then quantified using a gamma counter.
-
Data Analysis: The concentration of VUF15485 that inhibits 50% of the specific binding of [125I]CXCL12 (IC50) is determined. This value is then often converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. The pIC50 is the negative logarithm of the IC50 value.
Saturation Radioligand Binding Assay (for VUF15485)
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand ([3H]VUF15485) for its receptor.
-
Cell Culture and Membrane Preparation: As described in the competition binding assay.
-
Binding Reaction: ACKR3-expressing cell membranes are incubated with increasing concentrations of [3H]VUF15485. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Separation and Detection: Similar to the competition binding assay, bound and free radioligands are separated by filtration, and the bound radioactivity is quantified.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are then determined by non-linear regression analysis of the specific binding data.
β-Arrestin Recruitment Assay (for this compound and VUF15485)
This functional assay measures the ability of a ligand to induce the recruitment of β-arrestin to ACKR3, a hallmark of ACKR3 activation.[3][4] Bioluminescence Resonance Energy Transfer (BRET) is a commonly used technology for this assay.
-
Cell Culture and Transfection: Cells (e.g., U87 glioblastoma cells or HEK293T cells) are co-transfected with plasmids encoding ACKR3 fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).
-
Ligand Stimulation: The transfected cells are treated with varying concentrations of the test ligand (this compound or VUF15485).
-
BRET Signal Detection: Upon ligand-induced proximity of the donor and acceptor proteins, BRET occurs. The light emitted by the donor excites the acceptor, which in turn emits light at a different wavelength. The ratio of acceptor to donor emission is measured.
-
Data Analysis: The concentration of the ligand that produces 50% of the maximal response (EC50) is calculated to determine the ligand's potency. The pEC50 is the negative logarithm of the EC50 value.
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. Pharmacological Characterization and Radiolabeling of VUF15485, a High-Affinity Small-Molecule Agonist for the Atypical Chemokine Receptor ACKR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
Safety Operating Guide
Navigating the Safe Disposal of LIH383: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing the potent and selective ACKR3 agonist LIH383, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS), this guide provides a step-by-step framework for the safe handling and disposal of this compound, drawing upon standard laboratory practices for hazardous chemical waste.
Understanding this compound: A Profile
| Property | Information | Source |
| Chemical Name | This compound | [1][3] |
| Molecular Formula | C45H72N16O8S | [4] |
| Molecular Weight | 997.22 g/mol | [4] |
| Biological Description | Potent and highly selective atypical chemokine receptor ACKR3 (CXCR7) agonist. | [1] |
| Appearance | Not specified in search results. Typically a solid. | |
| Solubility | Soluble in aqueous solutions. Prepare and use on the same day if possible. | [1] |
| Storage | Store solutions at -20°C for up to one month. | [1] |
Essential Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of biologically active chemical compounds in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Step 2: Waste Segregation
Proper waste segregation is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Contaminated materials such as unused this compound powder, weighing paper, and contaminated gloves or paper towels should be placed in a designated, clearly labeled hazardous chemical waste container.
-
The container should be sealed to prevent spillage or aerosolization.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with other incompatible chemical waste streams.
-
Avoid drain disposal unless explicitly permitted by your institution's EHS for this specific class of compound. Given its biological potency, drain disposal is highly discouraged.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Step 3: Decontamination
-
Decontaminate all work surfaces, glassware, and equipment that have come into contact with this compound.
-
Use a suitable decontamination solution as recommended by your institution's safety protocols. This may include a 10% bleach solution followed by a water rinse, or other approved laboratory disinfectants.
Step 4: Labeling and Storage of Waste
-
All waste containers must be clearly and accurately labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The major components and their approximate concentrations (for liquid waste).
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by your institution's EHS personnel.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these general guidelines and, most importantly, the specific protocols of your institution, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Safe Handling and Disposal of LIH383: A Comprehensive Guide
This document provides essential safety and logistical information for the handling and disposal of LIH383, a potent chemical compound. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals working with this substance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Primary Engineering Control | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Certified Chemical Fume Hood or Glovebox | Double-gloved (e.g., nitrile or neoprene) | Chemical splash goggles and face shield | Disposable, solid-front gown with tight-fitting cuffs | NIOSH-approved respirator with P100 filters |
| Solution Preparation and Handling | Certified Chemical Fume Hood | Double-gloved (e.g., nitrile or neoprene) | Chemical splash goggles | Chemical-resistant lab coat or disposable gown | Recommended, based on volatility and concentration |
| In Vitro / In Vivo Dosing | Biosafety Cabinet (if sterile) or Fume Hood | Double-gloved (e.g., nitrile or neoprene) | Chemical splash goggles | Disposable, solid-front gown | Recommended, based on aerosolization risk |
| Waste Disposal | Certified Chemical Fume Hood | Double-gloved (e.g., nitrile or neoprene) | Chemical splash goggles | Chemical-resistant lab coat or disposable gown | Not generally required if handling sealed containers |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the standard operating procedure for the safe handling of this compound from receipt to experimental use.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage. Do not open if the container is compromised.
-
Log the compound into the chemical inventory system.
-
Store this compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials. The storage temperature should be as specified on the container or Safety Data Sheet (SDS).
2.2. Preparation for Use
-
Before handling, review the SDS for this compound thoroughly.
-
Prepare the work area within a certified chemical fume hood by lining the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment, including a calibrated scale, spatulas, and appropriate glassware.
-
Don the required PPE as specified in the table above.
2.3. Weighing and Solution Preparation
-
Perform all weighing and solution preparation activities within the chemical fume hood.
-
Use a dedicated set of utensils for handling this compound to prevent cross-contamination.
-
Carefully weigh the desired amount of the compound.
-
Slowly add the solvent to the compound to avoid splashing.
-
Ensure the resulting solution is thoroughly mixed before use.
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, bench paper, pipette tips) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
3.2. Waste Container Labeling All waste containers must be labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: this compound
-
The primary hazards (e.g., "Toxic," "Corrosive")
-
The accumulation start date
3.3. Final Disposal Arrange for the disposal of all this compound waste through the institution's Environmental Health and Safety (EHS) office. Do not dispose of any this compound waste down the drain or in the regular trash.
Workflow and Safety Diagram
The following diagram illustrates the key stages and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
